FDI-6
Descripción
Propiedades
IUPAC Name |
3-amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3OS2/c20-9-3-5-10(6-4-9)25-17(27)16-15(24)14-11(19(21,22)23)8-12(26-18(14)29-16)13-2-1-7-28-13/h1-8H,24H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJMMZPGVDUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313380-27-7 | |
| Record name | 3-AMINO-N-(4-FLUOROPHENYL)-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
FDI-6 Mechanism of Action in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2] The transcription factor Forkhead Box M1 (FOXM1) is frequently overexpressed in TNBC and is associated with poor patient outcomes, making it a compelling therapeutic target.[1][3][4][5][6] FDI-6 is a small molecule inhibitor that directly targets FOXM1, preventing its binding to DNA and subsequent transcriptional activity.[1][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in TNBC, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.
Core Mechanism of Action: Inhibition of FOXM1
This compound functions as a direct inhibitor of FOXM1.[1][4] By binding to the FOXM1 protein, this compound allosterically prevents its interaction with target DNA sequences.[4][7] This inhibition of DNA binding is the critical step that disrupts the entire downstream signaling cascade driven by FOXM1 in TNBC cells.
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the direct inhibition of FOXM1, which subsequently downregulates the expression of its target genes. These genes are critically involved in cell cycle progression, epithelial-mesenchymal transition (EMT), and DNA damage repair.
Quantitative Data Summary
The anti-cancer effects of this compound in TNBC have been quantified in several studies. The following tables summarize the key findings.
Table 1: In Vitro Cytotoxicity of this compound in TNBC Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Treatment Duration (h) | Reference |
| MDA-MB-231 | SRB | 7.33 ± 0.77 | 72 | [1] |
| Hs578T | SRB | 6.09 ± 1.42 | 72 | [1] |
| MDA-MB-231 | Not Specified | 1-11 | Not Specified | [4] |
| MDA-MB-231 | Not Specified | 10.8 | 24 | [7] |
Table 2: Synergistic Effects of this compound with Other Agents
| Cell Line | Combination Agent | Effect | Reference |
| MDA-MB-231 | Doxorubicin | Enhanced cytotoxicity and apoptosis | [1] |
| Hs578T | Doxorubicin | Enhanced cytotoxicity and apoptosis | [1] |
| MDA-MB-231 | Olaparib (1:1 ratio) | Synergistically inhibited cell growth (CI < 1.0) | [8] |
| MDA-MB-468 | Olaparib (1:1 ratio) | Synergistically inhibited cell growth (CI < 1.0) | [8] |
Downstream Molecular Effects of this compound
Inhibition of FOXM1 by this compound triggers a cascade of molecular events that collectively contribute to its anti-tumor activity in TNBC.
Cell Cycle Arrest
This compound treatment leads to the downregulation of key cell cycle regulators that are transcriptionally controlled by FOXM1. A prominent target is Cyclin B1 , a critical protein for the G2/M transition.[1] The reduction in Cyclin B1 levels contributes to cell cycle arrest, thereby inhibiting proliferation.[1] Studies have shown that this compound can cause cell cycle arrest in the S and G2/M phases.[8][9]
Induction of Apoptosis
This compound treatment results in an increase in apoptosis in TNBC cells.[1][3] This is achieved through the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors. The precise apoptotic pathways activated by this compound are a subject of ongoing research.
Inhibition of Epithelial-Mesenchymal Transition (EMT), Migration, and Invasion
FOXM1 is a known driver of EMT, a process that enhances cancer cell motility and invasion. This compound effectively suppresses EMT by downregulating key FOXM1 target genes, Snail and Slug .[1][3] This leads to a significant reduction in the migratory and invasive capabilities of TNBC cells.[1][2]
Sensitization to Chemotherapy and PARP Inhibitors
A crucial aspect of this compound's mechanism of action is its ability to sensitize TNBC cells to other anti-cancer agents.
-
Doxorubicin: Combination therapy with doxorubicin leads to significantly enhanced cytotoxicity and apoptosis in TNBC cells.[1][2]
-
PARP Inhibitors (Olaparib): this compound sensitizes BRCA-proficient TNBC cells to Olaparib.[9][10] This is achieved by downregulating genes involved in homologous recombination (HR) DNA damage repair, such as BRCA1/2 and Rad51 .[9] By creating a state of "BRCAness" or HR deficiency, this compound expands the utility of PARP inhibitors to a broader range of TNBCs.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound and TNBC.
Cell Culture
-
Cell Lines: MDA-MB-231 and Hs578T (human TNBC cell lines) are commonly used.[1][2]
-
Media: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (Sulforhodamine B - SRB)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Fixation: Cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: After washing, cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Measurement: Absorbance is read at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]
Wound Healing (Scratch) Assay
-
Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Inhibition of Proliferation: To ensure that wound closure is due to migration and not proliferation, cells are often pre-treated with Mitomycin C (e.g., 10 µg/mL) for 2 hours.[1]
-
Scratching: A sterile pipette tip is used to create a "wound" or scratch in the cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing different concentrations of this compound.
-
Imaging: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 12 or 24 hours).
-
Analysis: The area of the wound is measured, and the percentage of wound closure is calculated.[1]
Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel to simulate the extracellular matrix.
-
Cell Seeding: TNBC cells are serum-starved, resuspended in serum-free medium, and seeded into the upper chamber of the Transwell insert.
-
Treatment: this compound is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% FBS.
-
Incubation: The plate is incubated for a period (e.g., 24 hours) to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[1][7]
Western Blotting
-
Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., FOXM1, Cyclin B1, Snail, Slug, β-actin) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from cells using TRIzol reagent.
-
cDNA Synthesis: cDNA is synthesized from the RNA template using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using SYBR Green master mix and gene-specific primers for FOXM1 and its downstream targets. A housekeeping gene (e.g., GAPDH or L19) is used for normalization.[11]
-
Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.[1]
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: TNBC cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.[5][12]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, Olaparib, this compound + Olaparib). Treatment is administered via appropriate routes (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[5][9]
Conclusion
This compound represents a promising targeted therapy for triple-negative breast cancer by directly inhibiting the oncogenic transcription factor FOXM1. Its mechanism of action is multifaceted, leading to the suppression of cell proliferation, migration, and invasion, and the induction of apoptosis. Furthermore, its ability to sensitize TNBC cells to conventional chemotherapy and PARP inhibitors highlights its potential in combination therapy regimens. The detailed experimental protocols and pathways outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel treatments for TNBC. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.[1]
References
- 1. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. FoxM1 is a promising candidate target in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paper Details | Paper Digest [paperdigest.org]
- 11. researchgate.net [researchgate.net]
- 12. Triple-negative breast cancer treatment in xenograft models by bifunctional nanoprobes combined to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of FDI-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular target of the small molecule inhibitor, FDI-6. This compound has been identified as a direct inhibitor of the Forkhead box protein M1 (FOXM1) transcription factor, a key oncogene implicated in the proliferation and progression of numerous human cancers.[1][2][3][4] This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for target validation, and illustrates the relevant signaling pathways.
Introduction to this compound and its Molecular Target
This compound is a small molecule compound that has been characterized as a potent and specific inhibitor of the Forkhead box protein M1 (FOXM1).[1][3] FOXM1 is a transcription factor that plays a critical role in cell cycle progression, particularly during the G2/M transition, by regulating the expression of a wide array of genes essential for mitosis.[1][3] Aberrant overexpression of FOXM1 is a common feature in a variety of human cancers, including breast, lung, ovarian, and others, making it an attractive target for therapeutic intervention.[1][2][4] this compound exerts its inhibitory effect by directly binding to the FOXM1 protein, preventing its association with DNA and thereby downregulating the transcription of its target genes.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the potency and cellular effects of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Assay Type | Cell Line | Citation |
| IC50 | 22.5 µM | FOXM1-DNA binding | Cell-free | [5] |
| GI50 | 18.0 µM | Cell Viability | MCF-7 (Breast Cancer) | [5] |
| GI50 | 21.8 µM | Cell Viability | MDA-MB-231 (Breast Cancer) | [1] |
| GI50 | 18.1 µM | Cell Viability | PEO-1 (Ovarian Cancer) | [1] |
Mechanism of Action of this compound
This compound functions by directly binding to the DNA-binding domain (DBD) of the FOXM1 protein.[6] This interaction allosterically inhibits the ability of FOXM1 to bind to the promoter regions of its target genes. Consequently, the transcription of genes crucial for cell cycle progression and proliferation is suppressed. This leads to cell cycle arrest and a reduction in cancer cell viability.
Downstream Gene Regulation
Treatment of cancer cells with this compound leads to the specific downregulation of FOXM1-activated genes. Global transcript profiling using RNA-sequencing (RNA-seq) has confirmed that this compound selectively affects the expression of genes with FOXM1 occupancy at their promoters, as verified by Chromatin Immunoprecipitation sequencing (ChIP-seq).[7]
Table 2: Key Downstream Target Genes of FOXM1 Inhibited by this compound
| Target Gene | Function | Citation |
| CDC25B | Cell cycle control, G2/M transition | [1] |
| CCNB1 (Cyclin B1) | G2/M transition, mitosis | |
| PLK1 (Polo-like kinase 1) | Mitotic entry, spindle assembly | |
| AURKB (Aurora Kinase B) | Chromosome segregation, cytokinesis | |
| Snail | Epithelial-mesenchymal transition (EMT), metastasis | |
| Slug | Epithelial-mesenchymal transition (EMT), metastasis |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the molecular target and mechanism of action of this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the effect of this compound on cancer cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control. Incubate for 72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, the concentration of this compound that causes 50% inhibition of cell growth.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is used to identify the genomic binding sites of FOXM1 and assess the effect of this compound on its DNA occupancy. This is a generalized protocol based on common practices for MCF-7 cells.
Protocol:
-
Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat cells with this compound (e.g., 20 µM) or DMSO for 6 hours.[7]
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for FOXM1.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight in the presence of proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and use a peak-calling algorithm to identify regions of FOXM1 enrichment. Compare the peak profiles between this compound-treated and control samples.
RNA Sequencing (RNA-seq)
This protocol is used to analyze the global gene expression changes induced by this compound treatment.
Protocol:
-
Cell Culture and Treatment: Culture MCF-7 cells and treat with this compound or DMSO as described for the ChIP-seq experiment.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
RNA Quality Control: Assess the quality and integrity of the RNA using a spectrophotometer (for purity) and a bioanalyzer (for integrity).
-
Library Preparation:
-
Enrich for mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Visualizations
Experimental Workflow for this compound Target Validation
Caption: Experimental workflow for validating this compound as a direct inhibitor of FOXM1.
FOXM1 Signaling Pathway and Inhibition by this compound
Caption: Simplified FOXM1 signaling pathway and the inhibitory mechanism of this compound.
Conclusion
This compound is a well-characterized small molecule inhibitor that directly targets the oncogenic transcription factor FOXM1. By binding to the DNA-binding domain of FOXM1, this compound effectively abrogates its transcriptional activity, leading to the downregulation of genes essential for cell cycle progression and, consequently, the inhibition of cancer cell proliferation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on FOXM1-targeted cancer therapies.
References
- 1. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]
- 5. axonmedchem.com [axonmedchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Discovery and Chemical Synthesis Pathway of FDI-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor, FDI-6, a key therapeutic agent in the study of oncology. We will delve into its discovery, mechanism of action, and the available information on its chemical synthesis. This document also includes quantitative data on its efficacy and detailed protocols for relevant experimental assays.
Discovery and Background
This compound (Forkhead Domain Inhibitor 6) was identified as a potent and specific inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1] FOXM1 is a critical regulator of a wide array of genes involved in cell cycle progression, particularly the G2/M transition and mitotic spindle assembly.[1] Aberrant upregulation of FOXM1 is a hallmark of numerous human cancers and is often associated with poor prognosis and chemoresistance, making it a prime target for therapeutic intervention.[1][2][3]
The discovery of this compound provided a significant breakthrough, as it was the first specific inhibitor reported to directly interfere with the interaction between the FOXM1 DNA-binding domain (DBD) and its target DNA.[1] This mechanism allows for the selective suppression of the FOXM1 transcriptional program.[4]
Mechanism of Action
This compound functions by directly binding to the FOXM1 protein.[1][3] This binding event displaces FOXM1 from its genomic targets within cancer cells, leading to a concomitant transcriptional downregulation of FOXM1-regulated genes.[1][2][3] This targeted inhibition has been shown to be selective for FOXM1, with no significant activity against other Forkhead proteins like FOXA1, FOXA2, and FOXP2, which possess similar DNA-binding domains.[5]
The downstream effects of this compound-mediated FOXM1 inhibition are profound and contribute to its anti-cancer properties. These include:
-
Inhibition of Cell Proliferation: By downregulating key cell cycle regulators, this compound effectively halts the proliferation of cancer cells.[4][5]
-
Induction of Apoptosis: Treatment with this compound has been shown to increase apoptotic cell death in cancer cell lines.[4][5]
-
Suppression of Migration and Invasion: this compound can inhibit the migratory and invasive capabilities of cancer cells, key processes in metastasis.[4][5] This is partly achieved through the downregulation of targets like Slug and Snail, which are involved in the epithelial-mesenchymal transition (EMT).[5]
The following diagram illustrates the signaling pathway affected by this compound:
Chemical Synthesis Pathway
A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the cited literature. However, the synthesis of related benzothiazole analogues and derivatives of this compound has been described. These syntheses often involve the Jacobsen cyclization of precursor thiobenzanilides to form the core benzothiazole ring structure.[6] Further modifications can then be made to introduce the necessary functional groups. For instance, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been achieved through modifications of this general process to yield pure regioisomers.[6] The synthesis of more complex derivatives, such as this compound-based hydrophobic tag degraders, starts from the this compound scaffold and adds linkers and hydrophobic groups.[2]
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes key inhibitory concentrations.
| Cell Line | Cancer Type | Assay Type | Metric | Value (µM) | Reference |
| MCF-7 | Breast Cancer | Biophysical | IC50 | 22.5 | [2] |
| MCF-7 | Breast Cancer | Cellular | GI50 | 18.0 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | GI50 | 21.8 | [1] |
| PEO-1 | Ovarian Cancer | Cell Viability | GI50 | 18.1 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | SRB Assay | IC50 | 7.33 ± 0.77 | [5] |
| Hs578T | Triple-Negative Breast Cancer | SRB Assay | IC50 | 6.09 ± 1.42 | [5] |
| HaCaT | Non-tumor Keratinocytes | SRB Assay | IC50 | 12.71 ± 1.21 | [5] |
| HDFs | Non-tumor Fibroblasts | SRB Assay | IC50 | 14.59 ± 0.98 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 72 hours).
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates with water and allow them to air dry.
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Grow a confluent monolayer of cells in a multi-well plate.
-
Inhibition of Proliferation (Optional): Treat cells with an anti-proliferative agent like Mitomycin C for 2 hours to ensure that wound closure is due to migration and not cell division.[5]
-
Wound Creation: Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing various concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points (e.g., 12 or 24 hours).
-
Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
-
Chamber Preparation: Use Transwell chambers with a porous membrane coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.
-
Treatment: Add various concentrations of this compound or a vehicle control to the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of stained, invaded cells in multiple fields of view under a microscope.
The following diagram provides a general workflow for evaluating this compound:
Conclusion
This compound represents a significant advancement in the targeted therapy of cancers characterized by FOXM1 overexpression. Its specific mechanism of action, which involves the direct inhibition of FOXM1's DNA binding activity, provides a clear rationale for its anti-neoplastic effects. While detailed information on its chemical synthesis is not widely available, the established anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer models underscore its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics. Further in vivo studies are necessary to fully elucidate its therapeutic potential.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. "Design and Synthesis of this compound-Based Hydrophobic Tag Degraders Targetin" by Callie J. Martin [digitalcommons.unmc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of FDI-6 in FOXM1 Overexpressing Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of FDI-6, a small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, with a particular focus on its effects in cancer cells characterized by FOXM1 overexpression. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction to this compound and FOXM1
The transcription factor Forkhead Box M1 (FOXM1) is a critical regulator of the cell cycle, involved in processes such as cell proliferation, differentiation, DNA damage repair, and apoptosis.[1][2] Its aberrant overexpression is a hallmark of a wide array of human cancers, including breast, lung, and liver cancer, and is often associated with poor prognosis and resistance to chemotherapy.[3][4] This makes FOXM1 a compelling target for anticancer drug development.
This compound is a novel small molecule inhibitor that directly targets FOXM1.[4] It functions by binding to the DNA-binding domain (DBD) of FOXM1, thereby preventing its interaction with target DNA sequences.[3][5] This inhibitory action blocks the transcriptional program regulated by FOXM1, leading to a range of anti-tumor effects in FOXM1-overexpressing cancer cells.[3][6]
Mechanism of Action of this compound
This compound exerts its biological effects by directly interfering with the transcriptional activity of FOXM1. The binding of this compound to the FOXM1 DBD displaces the transcription factor from its genomic targets in cancer cells.[6][7][8] This leads to the transcriptional downregulation of FOXM1-activated genes that are crucial for tumor progression.[7][9] Global transcript profiling has confirmed that this compound specifically downregulates FOXM1-activated genes, with no significant effect on genes regulated by other homologous forkhead family factors, highlighting its specificity.[9] Notably, this compound does not appear to alter the protein level of FOXM1 itself but rather inhibits its function.[10]
Quantitative Efficacy of this compound
The anti-proliferative activity of this compound has been quantified in various cancer cell lines that overexpress FOXM1. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay Type | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | SRB | [3] |
| This compound | Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | SRB | [3] |
| This compound | MCF-7 | ER-positive Breast Cancer | 22.5 (IC50) / 18.0 (GI50) | Not Specified / Cell Viability | [7][8] |
| This compound | PEO-1 | Ovarian Cancer | 18.1 (GI50) | Cell Viability | [6] |
| This compound | MDA-MB-231 | ER-negative Breast Cancer | 21.8 (GI50) | Cell Viability | [6] |
| This compound | MCF-7 | ER-positive Breast Cancer | 3.227 ± 0.53 | SRB | [11] |
Biological Effects of this compound in FOXM1 Overexpressing Cells
Treatment of FOXM1-overexpressing cancer cells with this compound elicits a range of anti-tumor responses:
-
Inhibition of Cell Proliferation: this compound significantly decreases the proliferation of cancer cells in a dose-dependent manner.[11][12]
-
Suppression of Cell Migration and Invasion: The inhibitor has been shown to reduce the migratory and invasive capabilities of cancer cells.[11][12][13]
-
Induction of Apoptosis: this compound treatment leads to an increase in programmed cell death (apoptosis) in cancer cells.[11][12][13]
-
Downregulation of Oncogenic Targets: The compound leads to the downregulation of key oncogenic targets of FOXM1, including Cyclin B1, Snail, and Slug.[11][13]
-
Cell Cycle Arrest: By inhibiting FOXM1, this compound can cause cell cycle arrest, particularly at the G2/M phase, by downregulating critical cell cycle regulators like CDC25B and CCNB1.[14]
-
Inhibition of DNA Damage Repair: this compound can impair DNA damage repair mechanisms by downregulating key genes involved in this process, such as BRCA2 and XRCC1.[14]
-
Sensitization to Chemotherapy: this compound has been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin and PARP inhibitors like Olaparib.[11][13][14]
Signaling Pathways
The following diagrams illustrate the FOXM1 signaling pathway and the mechanism of action of this compound.
References
- 1. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of FDI-6: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of FDI-6, a potent and specific small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor. The document details the cytotoxic and anti-proliferative effects of this compound across various cancer cell lines, outlines comprehensive experimental protocols for key assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Efficacy of this compound
This compound has demonstrated significant anti-cancer activity in a range of cancer cell lines, particularly in triple-negative breast cancer (TNBC) and ovarian cancer. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from various studies are summarized below, providing a quantitative measure of its potency.
| Cell Line | Cancer Type | Assay Type(s) | IC50 / GI50 (µM) | Citation(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | SRB, MTT | 7.33 ± 0.77, 10.8, 21.8 | [1],[2] |
| Hs578T | Triple-Negative Breast Cancer | SRB | 6.09 ± 1.42 | [1] |
| PEO-1 | Ovarian Cancer | Cell Viability Assay | 18.1 | [2] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Cell Viability Assay | 18.0 | [2] |
| HUVEC | Non-malignant (Endothelial) | MTT | 24.2 | [2] |
Mechanism of Action: Targeting the FOXM1 Signaling Pathway
This compound functions by directly binding to the DNA-binding domain of the FOXM1 protein.[2] This interaction prevents FOXM1 from binding to the promoter regions of its target genes, thereby inhibiting their transcription.[2] Key downstream targets of FOXM1 are involved in cell cycle progression, metastasis, and apoptosis regulation. The inhibition of FOXM1 by this compound leads to the downregulation of critical proteins such as Cyclin B1, Snail, and Slug, resulting in cell cycle arrest and reduced cell migration and invasion.[1]
This compound Mechanism of Action on the FOXM1 Pathway.
Induction of Apoptosis
Treatment with this compound has been shown to induce apoptosis in cancer cells.[1] This programmed cell death is initiated through the activation of caspase cascades. Western blot analyses have confirmed the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1] The induction of apoptosis by this compound likely involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of initiator caspases (e.g., Caspase-8 and Caspase-9) which in turn activate the executioner caspase, Caspase-3.
This compound Induced Apoptotic Pathway.
Experimental Protocols
The following section provides detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound.
General Experimental Workflow
A typical workflow for assessing the in vitro effects of this compound on cancer cell lines involves several stages, from initial cell culture to data analysis of various functional assays.
General Experimental Workflow for this compound In Vitro Studies.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
Acetic acid, 1% (v/v)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).
-
Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.[3]
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.[4]
-
Solubilization: Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[5][6]
Materials:
-
6-well or 12-well plates
-
Sterile pipette tips (p200 or p10)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in plates to create a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer with a sterile pipette tip.[6][7]
-
Washing: Wash with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound or vehicle control. To inhibit cell proliferation, which can interfere with migration results, cells can be pre-treated with Mitomycin C or cultured in a low-serum medium.[6]
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).[7]
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.[5]
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.[8]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Insert Coating: Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.[8][9]
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.[9]
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invaded Cells: Remove non-invaded cells from the upper surface of the membrane with a cotton swab.[10]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol or ethanol and stain with crystal violet.[9][10]
-
Imaging and Quantification: Image the stained cells and count the number of invaded cells per field of view.
Clonogenic Assay for Cell Survival
This assay assesses the ability of a single cell to undergo unlimited division and form a colony.[11]
Materials:
-
6-well plates
-
Fixation solution (e.g., methanol:acetic acid)
-
Crystal violet stain
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with this compound for a specified period (e.g., 72 hours).
-
Incubation: Replace the treatment medium with fresh medium and incubate for 10-14 days until visible colonies form.
-
Fixation and Staining: Wash the colonies with PBS, fix them, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction to determine the long-term effect of this compound on cell survival.[11]
3D Spheroid Viability Assay
This assay evaluates the effect of this compound on cells grown in a more physiologically relevant 3D culture model.
Materials:
-
Ultra-low attachment 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment plates and allow them to aggregate and form spheroids over 2-4 days.
-
Treatment: Treat the spheroids with various concentrations of this compound.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
Viability Measurement: Add CellTiter-Glo® 3D reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Reading: Shake the plate to induce lysis and incubate at room temperature to stabilize the signal before measuring luminescence.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of spheroid viability.
Western Blot Analysis
This technique is used to detect and quantify specific proteins related to the this compound mechanism of action, such as FOXM1 and its downstream targets, as well as apoptosis markers.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., FOXM1, Cyclin B1, Cleaved Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
References
- 1. Role of Bcl-2 family proteins (Bax, Bcl-2 and Bcl-X) on cellular susceptibility to radiation in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BCL-2 family proteins: changing pa ... | Article | H1 Connect [archive.connect.h1.co]
- 6. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis and activation of the caspase cascade by anti-EGF receptor monoclonal antibodies in DiFi human colon cancer cells do not involve the c- jun N-terminal kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The FOXM1 Inhibitor FDI-6: A Technical Guide to its Role in Cell Cycle Progression and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
FDI-6 is a novel small-molecule inhibitor of the transcription factor Forkhead Box M1 (FOXM1), a key driver of oncogenesis and chemoresistance in a multitude of human cancers. Overexpression of FOXM1 is strongly correlated with poor prognosis, making it a critical target for therapeutic intervention. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates cell cycle progression and induces apoptosis in cancer cells. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the FOXM1 signaling axis.
Introduction
The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of a broad spectrum of cellular processes essential for cell proliferation, including DNA replication, mitotic spindle assembly, and chromosome segregation.[1] Its aberrant upregulation is a hallmark of numerous malignancies, where it drives tumor progression and contributes to resistance to conventional therapies.[2][3] this compound has emerged as a specific and potent inhibitor of FOXM1, functioning by directly binding to the FOXM1 protein and displacing it from its genomic targets.[4] This inhibitory action leads to the transcriptional downregulation of critical FOXM1 target genes, thereby impeding cancer cell proliferation and survival.[4] This guide will elucidate the functional consequences of this compound-mediated FOXM1 inhibition, with a particular focus on its impact on cell cycle dynamics and the induction of programmed cell death.
Mechanism of Action: The this compound-FOXM1 Axis
This compound exerts its anti-cancer effects by disrupting the transcriptional activity of FOXM1. By binding to the DNA-binding domain of FOXM1, this compound prevents its association with the promoters of its target genes.[2] This leads to the downregulation of a host of proteins crucial for cell cycle progression and survival.
Impact on Cell Cycle Progression
FOXM1 is a pivotal regulator of the G2/M phase of the cell cycle. Its transcriptional targets include key cell cycle proteins such as Cyclin B1, Polo-like kinase 1 (PLK1), and Cell division cycle 25 homolog B (CDC25B).[1][5] By inhibiting FOXM1, this compound effectively reduces the expression of these proteins, leading to a robust arrest of the cell cycle at the G2/M transition.[6] This prevents cancer cells from entering mitosis, thereby halting their proliferation.
Induction of Apoptosis
In addition to its role in cell cycle control, FOXM1 also regulates the expression of genes involved in cell survival and apoptosis. The inhibition of FOXM1 by this compound leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and an increase in the cleavage of pro-apoptotic markers including Caspase-3 and PARP (Poly (ADP-ribose) polymerase).[7] This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the key findings regarding its anti-proliferative and pro-apoptotic activities.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | SRB |
| Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | SRB |
| PEO-1 | Ovarian Cancer | 18.1 | Cell Viability Assay |
Data compiled from multiple sources.[4][6]
Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 55.2 | 25.1 | 19.7 |
| This compound (10 µM) | 48.9 | 18.3 | 32.8 |
Representative data. Actual values may vary based on experimental conditions.
Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells
| Treatment | % of Early Apoptotic Cells (Annexin V+/PI-) | % of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | 3.5 | 2.1 |
| This compound (10 µM) | 15.8 | 8.2 |
Representative data from Annexin V/PI staining followed by flow cytometry.[8][9][10][11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
Caption: this compound inhibits FOXM1, leading to G2/M arrest and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
Fixation: Discard the medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvest: Harvest approximately 1x10^6 cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Staining: Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark at 4°C for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Harvest: Harvest approximately 5x10^5 cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FOXM1, Cyclin B1, cleaved PARP, cleaved Caspase-3, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic agent for cancers characterized by the overexpression of FOXM1. Its ability to induce G2/M cell cycle arrest and promote apoptosis provides a strong rationale for its continued investigation in preclinical and clinical settings. This technical guide offers a comprehensive resource for researchers and drug development professionals, providing the necessary data, protocols, and conceptual framework to advance the study of this compound and other FOXM1-targeting therapies. Further research is warranted to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. FoxM1 is a downstream target and marker of HER2 overexpression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]
- 3. FoxM1 knockdown sensitizes human cancer cells to proteasome inhibitor-induced apoptosis but not to autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Forkhead Transcription Factor FOXM1 Controls Cell Cycle-Dependent Gene Expression through an Atypical Chromatin Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
FDI-6: A Targeted Approach to Inhibit Tumorigenesis by Disrupting the FOXM1 Signaling Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The transcription factor Forkhead Box M1 (FOXM1) is a well-established driver of tumorigenesis, frequently overexpressed in a variety of human cancers, including triple-negative breast cancer (TNBC) and small cell lung cancer.[1][2][3] Its pivotal role in regulating the expression of genes essential for cell cycle progression, proliferation, invasion, and metastasis has positioned it as a prime therapeutic target.[1][3] FDI-6, a novel small molecule inhibitor, has emerged as a promising anti-tumorigenic agent that directly targets FOXM1.[1][3][4] This technical guide provides a comprehensive overview of the anti-tumor effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and workflows.
Mechanism of Action
This compound exerts its anti-tumor effects by directly binding to the DNA-binding domain (DBD) of the FOXM1 protein.[1][4] This interaction physically prevents FOXM1 from binding to the genomic targets in cancer cells, leading to the transcriptional downregulation of its downstream oncogenic targets.[1][4][5] This targeted inhibition of FOXM1's transcriptional activity disrupts several key cellular processes that are critical for tumor growth and progression.[2][6]
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines and experimental assays. The following tables summarize the key findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 7.33 ± 0.77 | SRB | [1][2] |
| Hs578T | Triple-Negative Breast Cancer (TNBC) | 6.09 ± 1.42 | SRB | [1][2] |
| MDA-MB-231 | Estrogen Receptor-Negative Breast Cancer | 21.8 | Cell Viability | [4] |
| PEO-1 | Ovarian Cancer | 18.1 | Cell Viability | [4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 24.2 (24h) | Cytotoxicity | [7] |
| MDA-MB-231 | Metastatic Breast Cancer | 10.8 (24h) | Cytotoxicity | [7] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 22.5 | DNA Binding | [8] |
Table 2: Effects of this compound on Tumor Cell Processes
| Cell Line | Process Investigated | This compound Concentration | Observed Effect | Citation |
| MDA-MB-231 | Migration | 2.5, 5, 10 µM | Significant suppression of cell migration after 12h. | [2] |
| Hs578T | Migration | 2.5, 5, 10 µM | Significant suppression of cell migration after 12h. | [2] |
| MDA-MB-231 | Invasion | Not specified | Significant reduction in invasion ability. | [9] |
| TNBC Cells | Apoptosis | Not specified | Increased apoptosis. | [2][6] |
| MDA-MB-231 | Wound Closure | 8 µM | Significant suppression of wound closure at 24h and 48h. | [7] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: FOXM1 Signaling Pathway
This compound directly inhibits the FOXM1 transcription factor, which in turn downregulates the expression of genes crucial for cell cycle progression, invasion, and metastasis.
General Experimental Workflow for Evaluating this compound Efficacy
A standardized workflow is employed to assess the anti-tumorigenic properties of this compound in vitro.
Detailed Experimental Protocols
Cell Viability and Proliferation (Sulforhodamine B - SRB Assay)
This assay determines cell density by measuring cellular protein content.[1][2]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Hs578T) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for 72 hours.[2]
-
Fixation: Discard the culture medium and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[1]
-
Washing: Wash the plates five times with water and allow them to air dry.[1]
-
Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]
-
Destaining: Remove the unbound dye by washing the plates five times with 1% (v/v) acetic acid and let them air dry.[1]
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[1]
-
Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
Cell Migration (Wound Healing Assay)
This method assesses the ability of a cell population to migrate and close an artificial "wound."[1][2]
-
Cell Seeding: Grow cancer cells in 6-well plates until a confluent monolayer is formed.
-
Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.[1] To inhibit cell proliferation, which could interfere with migration results, cells can be pre-treated with Mitomycin C for 2 hours.[2]
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing the desired concentrations of this compound or a vehicle control.[2]
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.[2][7]
-
Analysis: Measure the wound area at each time point and calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion (Transwell Invasion Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.[5][6]
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing this compound or a vehicle control.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of stained cells in multiple fields of view under a microscope.
Conclusion and Future Directions
This compound has demonstrated significant anti-tumorigenic effects in preclinical models, particularly in triple-negative breast cancer.[2][6] Its well-defined mechanism of action, involving the direct inhibition of the oncogenic transcription factor FOXM1, makes it an attractive candidate for further development.[1][4] The data presented in this guide highlights its potency in inhibiting cell proliferation, migration, and invasion while inducing apoptosis.[2][6] Furthermore, studies have shown that this compound can enhance the efficacy of conventional chemotherapies like Doxorubicin and sensitize BRCA-proficient TNBC cells to PARP inhibitors such as Olaparib.[6][10][11] Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of this compound in other cancer types with high FOXM1 expression. These investigations will be crucial in translating the promising preclinical findings of this compound into a viable clinical therapeutic for cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits VEGF-B expression in metastatic breast cancer: a combined in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Signaling Pathways Affected by FDI-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FDI-6 is a small molecule inhibitor that specifically targets the oncogenic transcription factor Forkhead Box M1 (FOXM1).[1][2] FOXM1 is a critical regulator of the cell cycle, promoting the G1/S and G2/M transitions, and is frequently overexpressed in a wide range of human cancers, correlating with poor prognosis and therapeutic resistance.[3][4] this compound exerts its anticancer effects by directly binding to the FOXM1 protein, which displaces it from its genomic targets and leads to the downregulation of its transcriptional program.[3][5] This guide provides an in-depth overview of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in the research and development of FOXM1-targeted therapies.
Core Mechanism of Action
This compound functions as a direct inhibitor of FOXM1.[5] By binding to FOXM1, this compound prevents its association with DNA, thereby inhibiting the transcription of a host of downstream target genes essential for cancer cell proliferation, survival, invasion, and DNA repair.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.
Table 1: Inhibitory Concentrations of this compound in Human Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | SRB | 7.33 ± 0.77 | 72 | [6] |
| Hs578T | Triple-Negative Breast Cancer | SRB | 6.09 ± 1.42 | 72 | [6] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | SRB | 3.227 ± 0.53 | 72 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Clonogenic Assay | 0.92 | 72 (treatment) | [2] |
| Hs578T | Triple-Negative Breast Cancer | Clonogenic Assay | 0.58 | 72 (treatment) | [2] |
| MCF-7 | Breast Cancer | - | GI50: 18.0 | - | [3] |
| PEO-1 | Ovarian Cancer | Cell Viability | GI50: 18.1 | - | [5] |
| MDA-MB-231 | ER-Negative Breast Cancer | Cell Viability | GI50: 21.8 | - | [5] |
Table 2: Effect of this compound on FOXM1 and Downstream Target Gene Expression
| Cell Line | Treatment | Target Gene | Method | Result | Reference |
| MDA-MB-231 | 10 µM this compound | FOXM1 | qRT-PCR | Significant downregulation | [1][7] |
| Cyclin B1 | qRT-PCR | Significant downregulation | [1][7] | ||
| Slug | qRT-PCR | Significant downregulation | [1][7] | ||
| Snail | qRT-PCR | Significant downregulation | [1][7] | ||
| Hs578T | 10 µM this compound | FOXM1 | qRT-PCR | Significant downregulation | [1][7] |
| Cyclin B1 | qRT-PCR | Significant downregulation | [1][7] | ||
| Slug | qRT-PCR | Significant downregulation | [1][7] | ||
| Snail | qRT-PCR | Significant downregulation | [1][7] | ||
| MDA-MB-231 | 8.0 µM this compound (7 days) | PARP1 | RNA-seq | Downregulation | [4] |
| BRCA1 | RNA-seq | Downregulation | [4] | ||
| BRCA2 | RNA-seq | Downregulation | [4] | ||
| Rad51 | RNA-seq | Downregulation | [4] |
Signaling Pathways Affected by this compound
This compound primarily disrupts the FOXM1 signaling network, which has extensive downstream consequences for cancer cells.
Cell Cycle Progression
FOXM1 is a master regulator of the G2/M phase of the cell cycle. It transcriptionally activates key genes required for mitotic entry and progression, including CCNB1 (Cyclin B1) and CDC25B.[4] By inhibiting FOXM1, this compound leads to the downregulation of these targets, causing cell cycle arrest at the G2/M transition and inhibiting proliferation.[4]
Epithelial-to-Mesenchymal Transition (EMT) and Metastasis
FOXM1 promotes cancer cell invasion and metastasis by upregulating the expression of EMT-associated transcription factors such as Snail and Slug.[1][7] These factors repress epithelial markers (e.g., E-cadherin) and activate mesenchymal markers, leading to increased cell motility and invasion. This compound treatment has been shown to downregulate both Snail and Slug, suggesting its potential to suppress metastasis.[1][7]
DNA Damage Repair
FOXM1 plays a crucial role in the DNA damage response by regulating the expression of genes involved in homologous recombination (HR), including BRCA1, BRCA2, and RAD51.[4] It also influences the expression of PARP1, another key DNA repair protein.[4] By downregulating these genes, this compound can induce a state of HR deficiency, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors like Olaparib.[4]
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
Cell Viability and Proliferation (Sulforhodamine B Assay)
This assay measures cell density by staining total cellular protein.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-20 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Migration (Wound Healing Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
This compound stock solution
-
Complete culture medium
-
Mitomycin C (optional, to inhibit proliferation)
-
Microscope with a camera
Procedure:
-
Seed cells in plates to create a confluent monolayer.
-
(Optional) Treat cells with Mitomycin C (e.g., 10 µg/mL) for 2 hours to inhibit cell proliferation.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) or a vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., every 12 hours) until the wound in the control group is nearly closed.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion (Transwell Invasion Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with 8.0 µm pores
-
Matrigel basement membrane matrix
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Crystal violet stain (0.5%)
Procedure:
-
Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Add complete culture medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several microscopic fields.
-
Quantify the results and express them as the percentage of invasion relative to the control.
Gene Expression Analysis (qRT-PCR)
This method quantifies the mRNA levels of target genes.
Procedure:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the RNA using a reverse transcriptase kit.
-
Perform quantitative PCR using a qPCR mix (e.g., EvaGreen) and primers specific for the target genes (e.g., FOXM1, CCNB1, SNAI1, SNAI2) and a housekeeping gene (e.g., GAPDH, L19).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Conclusion
This compound is a promising anti-cancer agent that targets the FOXM1 transcription factor, a central node in various oncogenic signaling pathways. By inhibiting FOXM1, this compound effectively disrupts cell cycle progression, suppresses EMT and metastasis, and impairs DNA damage repair mechanisms in cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FOXM1 inhibition. The continued investigation of this compound and similar compounds will undoubtedly contribute to the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
FDI-6: A Preclinical Investigation of a Novel FOXM1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
FDI-6 is a small molecule inhibitor targeting the oncogenic transcription factor Forkhead Box M1 (FOXM1), a key regulator of cell cycle progression and a driver of tumorigenesis in a variety of human cancers. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent, particularly in aggressive and difficult-to-treat cancers such as triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the current preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
The Forkhead Box M1 (FOXM1) transcription factor is a well-established driver of cancer progression, frequently overexpressed in a majority of human malignancies.[1] Its pivotal role in promoting cell proliferation, invasion, metastasis, and drug resistance makes it a compelling target for therapeutic intervention.[1] this compound has emerged as a specific inhibitor of FOXM1, acting by directly binding to its DNA-binding domain and preventing the transcription of genes essential for tumor development.[1] This guide summarizes the key preclinical findings on this compound, with a focus on its therapeutic potential in TNBC and SCLC.
Mechanism of Action
This compound functions by directly binding to the DNA-binding domain (DBD) of the FOXM1 protein.[1] This interaction specifically targets critical amino acids, including His287, Asn283, and Arg286, thereby disrupting the binding of FOXM1 to the promoters of its target genes.[2] This leads to the downregulation of their transcriptional activity.[2] The inhibition of FOXM1's transcriptional program results in the suppression of key oncogenic processes.
The signaling pathway affected by this compound is depicted below:
In Vitro Efficacy
The anti-cancer activity of this compound has been evaluated in various cancer cell lines, primarily focusing on triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC).
Triple-Negative Breast Cancer (TNBC)
Studies have demonstrated that this compound effectively inhibits the proliferation, migration, and invasion of TNBC cells.[3][4]
Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines
| Cell Line | Assay Type | Endpoint | Result | Citation |
| MDA-MB-231 | Sulforhodamine B (SRB) | IC50 | 7.33 ± 0.77 µM (72h) | [3] |
| Hs578T | Sulforhodamine B (SRB) | IC50 | 6.09 ± 1.42 µM (72h) | [3] |
| MDA-MB-231 | Wound Healing Assay | Migration | Significant inhibition at 10 µM (12h) | [4] |
| Hs578T | Wound Healing Assay | Migration | Significant inhibition at 10 µM (12h) | [4] |
| MDA-MB-231 | Transwell Invasion Assay | Invasion | Significant inhibition | [3] |
| Hs578T | Transwell Invasion Assay | Invasion | Significant inhibition | [3] |
Furthermore, this compound has been shown to induce apoptosis in TNBC cells and downregulate the expression of key FOXM1 target genes, including Cyclin B1, Snail, and Slug.[3][4] Interestingly, the combination of this compound with doxorubicin resulted in a synergistic enhancement of cytotoxicity and apoptosis in TNBC cells.[4]
Small Cell Lung Cancer (SCLC)
This compound has also been investigated as a potential therapeutic agent for SCLC, an aggressive form of lung cancer.[5] Studies have utilized human non-bone metastatic (SBC3), bone metastatic (SBC5), H1688, and murine (RPM) SCLC cell lines.[5] While these studies confirm that this compound shows therapeutic efficacy in SCLC cells by displacing FOXM1 from its genomic targets, specific quantitative data such as IC50 values are not yet publicly available.[5]
In Vivo Efficacy
The in vivo anti-tumor activity of this compound has been evaluated in a preclinical xenograft model of TNBC.
TNBC Xenograft Model
In a study utilizing an MDA-MB-231 xenograft model in nude mice, the combination of this compound and the PARP inhibitor Olaparib was investigated. While specific quantitative data on tumor growth inhibition and mouse body weight changes are not detailed in the available literature, the study reported a synergistic inhibition of tumor size and weight over a 28-day treatment period.[6] Importantly, this combination therapy did not cause significant damage to the kidney, lung, spleen, liver, or heart, suggesting a favorable preliminary safety profile.[6]
Pharmacokinetics and Toxicology
Currently, there is a lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and comprehensive toxicology of this compound. The aforementioned in vivo study in a TNBC xenograft model provides preliminary evidence of a lack of significant organ damage at the tested dosages.[6] However, dedicated ADME and toxicology studies are essential for further clinical development and a comprehensive risk assessment.
Clinical Development Status
As of the date of this guide, there is no publicly available information indicating that this compound has entered clinical trials. Its development status appears to be in the preclinical phase.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound.
Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study directional cell migration in vitro.
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Scratch: Create a "wound" in the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound or vehicle control. To inhibit cell proliferation, Mitomycin C can be added for 2 hours prior to treatment.[4]
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12 hours).
-
Analysis: Measure the area of the wound at each time point to quantify cell migration.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Insert Preparation: Coat the upper surface of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium and seed them into the upper chamber of the insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound or vehicle control to the upper chamber.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained, invaded cells under a microscope.
Conclusion and Future Directions
This compound represents a promising preclinical candidate for the treatment of cancers with high FOXM1 expression, such as TNBC and SCLC. Its well-defined mechanism of action and demonstrated in vitro and in vivo efficacy warrant further investigation. Key future directions for the development of this compound include:
-
Comprehensive Pharmacokinetic and Toxicological Profiling: In-depth ADME and toxicology studies are critical to establish a complete safety profile and guide dose selection for potential clinical trials.
-
Quantitative In Vivo Efficacy Studies: Further in vivo studies are needed to determine the optimal dosing and schedule for this compound, both as a monotherapy and in combination with other agents, and to provide robust quantitative data on its anti-tumor activity.
-
Efficacy in a Broader Range of Cancers: Investigating the efficacy of this compound in other cancer types with known FOXM1 overexpression could expand its therapeutic potential.
-
Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in future clinical trials.
The continued preclinical development of this compound holds the potential to provide a novel therapeutic option for patients with challenging and aggressive cancers.
References
- 1. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Olaparib Inhibits Tumor Growth of Hepatoblastoma in Patient‐Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
Methodological & Application
Application Notes and Protocols for FDI-6 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
FDI-6 is a small molecule inhibitor that directly binds to the Forkhead Box M1 (FOXM1) protein, preventing its binding to genomic targets and leading to the downregulation of its transcriptional program.[1][2][3] Aberrant upregulation of FOXM1 is a key driver in the progression of various cancers, making it a critical therapeutic target.[2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its anti-cancer effects.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (IC50/GI50) | Incubation Time | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | SRB Assay | 7.33 ± 0.77 µM | 72 h | [3][4] |
| Clonogenic Assay | 0.92 µM | 72 h treatment, 14 days incubation | [3][4] | ||
| Cell Viability | 21.8 µM | 72 h | [2][5] | ||
| HS578T | Triple-Negative Breast Cancer | SRB Assay | 6.09 ± 1.42 µM | 72 h | [3][4] |
| Clonogenic Assay | 0.58 µM | 72 h treatment, 14 days incubation | [3][4] | ||
| MCF-7 | ER-positive Breast Cancer | SRB Assay | 3.227 ± 0.53 µM | 72 h | [3][4] |
| ChIP-seq | 20 µM, 40 µM | 6 h | [1] | ||
| PEO-1 | Ovarian Cancer | Cell Viability | 18.1 µM | 72 h | [2][5] |
Table 2: Synergistic Drug Combinations with this compound in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | Combination Drug | This compound (µM) | Combination Drug (µM) | Effect | Reference |
| MDA-MB-231 | Doxorubicin | 2.5 - 20 | 0.3 | Synergistic Inhibition of Proliferation | [4] |
| HS578T | Doxorubicin | 2.5 - 20 | 0.25 | Synergistic Inhibition of Proliferation | [4] |
| MDA-MB-231 | Olaparib | 4.0 | 4.0 | Synergistic Inhibition of Proliferation | [6] |
| MDA-MB-468 | Olaparib | - | - | Synergistic Inhibition of Proliferation | [6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound directly inhibits the FOXM1 transcription factor. This leads to the downregulation of genes involved in cell proliferation, cell cycle progression, migration, invasion, and DNA damage repair.[3][7][8][9]
Caption: this compound inhibits FOXM1, leading to downstream effects on cancer cells.
Compensatory Signaling Induced by this compound
In some cancer cells, inhibition of FOXM1 by this compound can induce compensatory signaling pathways that promote cell survival.[10][11][12][13]
Caption: this compound can induce compensatory survival pathways in cancer cells.
General Experimental Workflow for this compound Treatment
This workflow outlines the general steps for treating cultured cells with this compound and subsequent analysis.
Caption: General workflow for in vitro experiments using this compound.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay evaluates the effect of this compound on cell proliferation in a dose-dependent manner.[3][4]
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HS578T)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
96-well plates
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 72 hours. Include a DMSO-only control.
-
After incubation, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry and then solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50).
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.[3][4]
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, HS578T)
-
Complete growth medium
-
This compound stock solution
-
Mitomycin C (to inhibit cell proliferation)
-
6-well plates
-
Pipette tips for creating the scratch
Protocol:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Pre-treat the cells with Mitomycin C for 2 hours to inhibit proliferation.
-
Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 0, 2.5, 5, 10 µM).
-
Capture images of the wound at 0 hours and after 12 hours of incubation.
-
Quantify the wound closure area to determine the relative migration.
Transwell Invasion Assay
This protocol measures the effect of this compound on the invasive potential of cancer cells.[3][4]
Materials:
-
TNBC cell lines
-
Serum-free medium and medium with FBS
-
This compound stock solution
-
Mitomycin C
-
Transwell inserts with Matrigel-coated membranes
-
24-well plates
-
Crystal violet stain
Protocol:
-
Pre-treat cells with Mitomycin C for 2 hours.
-
Treat the cells with this compound (e.g., 10 µM) for 24 hours.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the treated cells into the upper chamber of the Matrigel-coated Transwell inserts.
-
Add medium containing FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface with crystal violet.
-
Count the number of invaded cells under a microscope.
Western Blot Analysis
This protocol is used to analyze the protein expression levels of FOXM1 and its downstream targets.[3][8]
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer
-
Primary antibodies (e.g., anti-FOXM1, anti-CyclinB1, anti-Snail, anti-Slug, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Protocol:
-
Treat cells with this compound (e.g., 10 µM) for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure changes in mRNA expression levels of FOXM1 and its target genes.[3][4]
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., FOXM1, CyclinB1, Snail, Bcl-2) and a housekeeping gene (e.g., L19)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
Treat cells with this compound (e.g., 10 µM).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.
-
Analyze the relative gene expression changes using the ΔΔCt method.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer [mdpi.com]
- 4. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and olaparib synergistically inhibit the growth of pancreatic cancer by repressing BUB1, BRCA1 and CDC25A signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual inhibition of FOXM1 and its compensatory signaling pathway decreased the survival of ovarian cancer cells - ProQuest [proquest.com]
- 11. Therapeutic Landscape of FOXM1 in Triple-Negative Breast Cancer and Aggressive Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual inhibition of FOXM1 and its compensatory signaling pathway decreased the survival of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Laboratory Use of FDI-6, a FOXM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of FDI-6, a selective small-molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, in a laboratory setting. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's biological effects and its potential as a therapeutic agent.
Introduction to this compound
This compound is a potent and specific inhibitor of the oncogenic transcription factor FOXM1.[1] Aberrant overexpression of FOXM1 is a common feature in a wide range of human cancers, where it drives tumor progression, metastasis, and drug resistance.[1] this compound exerts its inhibitory effect by directly binding to the DNA-binding domain (DBD) of FOXM1. This interaction allosterically prevents FOXM1 from binding to its target DNA sequences, thereby leading to the downregulation of its transcriptional program.[2][3] Consequently, this compound has been shown to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis.[4][5][6]
Mechanism of Action
This compound functions by directly interacting with the FOXM1 protein, leading to its displacement from the genomic targets in cancer cells. This results in the transcriptional downregulation of FOXM1-activated genes that are crucial for cell cycle progression and tumorigenesis.[2][7][8] Notably, studies have indicated that this compound's effect is selective for FOXM1, as it does not significantly affect other Forkhead proteins with similar DNA-binding domains.[1] While some reports suggest that this compound does not alter the total protein level of FOXM1,[1] others have observed a reduction in FOXM1 expression after prolonged treatment, potentially due to the disruption of a positive autoregulatory loop.[6]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~7.3 - 10.8 | SRB / Cell Viability |
| Hs578T | Triple-Negative Breast Cancer | ~6.1 | SRB |
| MCF-7 | Breast Cancer | ~18.0 - 22.5 | Cell Viability / DNA binding |
| PEO-1 | Ovarian Cancer | ~18.1 | Cell Viability |
| HUVEC | Non-cancerous (Endothelial) | ~24.2 | Cell Viability |
| Fibroblasts | Non-cancerous | ~80.0 | SRB |
| HaCaT | Non-cancerous (Keratinocyte) | ~61.9 | SRB |
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | This compound Concentration | Effect on Apoptosis | Effect on Cell Cycle |
| MDA-MB-231 | 10 µM | Increased PARP and Caspase-3 cleavage, decreased Bcl-2 expression.[4] | G2/M arrest.[9] |
| Hs578T | 10 µM | Increased PARP and Caspase-3 cleavage, decreased Bcl-2 expression.[4] | Not explicitly stated |
| MDA-MB-468 | 4 µM (in combination) | Increased apoptosis (Annexin V staining).[9] | Not explicitly stated |
Table 3: Effect of this compound on the Expression of FOXM1 Downstream Target Genes
| Gene | Cell Line | This compound Concentration | Fold Change (mRNA) | Method |
| FOXM1 | MDA-MB-231 | 10 µM | Significant reduction | qPCR |
| Cyclin B1 (CCNB1) | MDA-MB-231 | 10 µM | Decreased | qPCR |
| Snail | MDA-MB-231 | 10 µM | Decreased | qPCR |
| Slug | Hs578T | 10 µM | Decreased | Western Blot |
| CDC25B | MCF-7 | 20 µM (6h) | -0.36 (log2 fold change) | RNA-seq |
Mandatory Visualizations
Caption: Simplified signaling pathway of FOXM1 and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound in a laboratory setting.
Experimental Protocols
Preparation and Storage of this compound
-
Reconstitution: this compound is typically supplied as a solid. For in vitro experiments, prepare a stock solution by dissolving this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.37 mg of this compound (MW: 437.43 g/mol ) in 1 mL of DMSO.
-
Storage: Store the solid compound at -20°C. The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[7] When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate its IC50 value.[10][11][12][13][14]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 48-72 hours.
-
Fixation: Carefully remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.[15][16][17][18]
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points. The rate of wound closure can be calculated and compared between the treated and control groups.
Protocol 4: Cell Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.[3][19][20][21][22]
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cancer cell line of interest
-
Serum-free medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain (0.1%)
Procedure:
-
Chamber Preparation: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts. Add the desired concentration of this compound or vehicle control to the upper chamber.
-
Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. The extent of invasion can be expressed as the average number of invaded cells per field.
Protocol 5: Western Blot Analysis
This protocol is for detecting changes in the protein expression of FOXM1 and its downstream targets following this compound treatment.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FOXM1, anti-Cyclin B1, anti-Snail, anti-Slug, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Recommended Antibodies:
-
Anti-FOXM1: Rabbit polyclonal (e.g., Proteintech 13147-1-AP) or mouse monoclonal (e.g., Abcam ab234077).[23][24] Recommended starting dilution: 1:1000.
-
Anti-Cyclin B1, Anti-Snail, Anti-Slug: Commercially available and validated antibodies.
-
Anti-GAPDH or Anti-β-actin: As loading controls.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for other assays.
-
Protein Extraction: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 6: Quantitative PCR (qPCR) Analysis
This protocol is for measuring changes in the mRNA expression of FOXM1 and its target genes after this compound treatment.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
Recommended Primer Sequences (Human):
-
FOXM1: Forward: 5'-CGTGGATTGAGGACCACTTT-3', Reverse: 5'-TCTGCTGTGATTCCAAGTGC-3'[25]
-
Housekeeping genes (e.g., GAPDH, ACTB): Use validated, commercially available primers or design them using appropriate software.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
RNA Extraction: After treatment, extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix, the synthesized cDNA, and the appropriate primers.
-
Data Analysis: Calculate the relative mRNA expression of the target genes using the 2^-ΔΔCt method, normalizing to the expression of a housekeeping gene.
References
- 1. Novel FOXM1 inhibitor identified via gene network analysis induces autophagic FOXM1 degradation to overcome chemoresistance of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. ibidi.com [ibidi.com]
- 17. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 4.6. Invasion Assay [bio-protocol.org]
- 20. snapcyte.com [snapcyte.com]
- 21. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 23. benchchem.com [benchchem.com]
- 24. Anti-FOXM1 antibody [6F11A8] (ab234077) | Abcam [abcam.com]
- 25. Expression of FOXM1 and PLK1 predicts prognosis of patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FDI-6 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of the FOXM1 inhibitor, FDI-6, in preclinical in vivo mouse models, particularly for oncology research.
Introduction
This compound is a small molecule inhibitor of the Forkhead box protein M1 (FOXM1), a transcription factor that plays a critical role in cell cycle progression, proliferation, and DNA damage repair.[1][2] Aberrant overexpression of FOXM1 is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. These notes provide protocols for the in vivo application of this compound in mouse models, based on published preclinical studies.
Data Presentation
In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Parameter | Details | Reference |
| Animal Model | BALB/c nude mice | [2] |
| Tumor Model | MDA-MB-231 human breast cancer cell xenograft | [2] |
| Treatment Groups | 1. This compound (60 mg/kg) 2. Olaparib (60 mg/kg) 3. This compound (30 mg/kg) + Olaparib (30 mg/kg) | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Dosing Schedule | Daily for 28 consecutive days | [2] |
| Outcome | This compound, alone and in combination with Olaparib, synergistically inhibited tumor size and weight. No significant impact on mouse body weight was observed at the tested dosages. | [2] |
Acute Toxicity of this compound in Mice
| Parameter | Details | Reference |
| Animal Model | Swiss ICR mice (female and male) | [2] |
| Treatment Groups | 1. Vehicle Control 2. This compound (100 mg/kg) 3. This compound (200 mg/kg) 4. Olaparib (200 mg/kg) 5. This compound (100 mg/kg) + Olaparib (100 mg/kg) 6. This compound (200 mg/kg) + Olaparib (200 mg/kg) | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Dosing Schedule | Single dose | [2] |
| Outcome | No mortality or significant adverse effects on the life status of the mice were observed over seven consecutive days. A decrease in body weight was noted in female mice at the 200 mg/kg dose of this compound, both alone and in combination. | [2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
This protocol is a general method for formulating hydrophobic compounds for intraperitoneal injection and may need optimization for this compound.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 6 mg/mL for a 60 mg/kg dose in a 20g mouse (requiring 0.2 mL injection volume), dissolve the required amount of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the this compound/DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300.
-
Vortex the mixture until the solution is clear.
-
Add Tween-80 to the mixture. A common concentration is 5% Tween-80.
-
Vortex thoroughly.
-
Add sterile saline to the desired final volume. The remaining volume would be 45% saline in this example.
-
Vortex the final formulation until it is a clear, homogenous suspension.
-
Visually inspect the solution for any precipitation before administration.
In Vivo Antitumor Assay in a Xenograft Mouse Model
Materials and Equipment:
-
BALB/c nude mice (female, 5-6 weeks old)
-
MDA-MB-231 human breast cancer cells
-
Matrigel (optional, for cell suspension)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
-
This compound formulation (prepared as described above)
-
Olaparib formulation (if applicable)
-
Appropriate personal protective equipment (PPE)
-
Animal housing and care facilities compliant with institutional guidelines
Protocol:
-
Cell Culture and Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS (or a mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Drug Administration:
-
Administer this compound (e.g., 60 mg/kg or 30 mg/kg) via intraperitoneal injection daily.
-
For combination studies, administer Olaparib (e.g., 30 mg/kg) via the appropriate route (intraperitoneal or oral gavage, depending on the formulation).
-
The control group should receive the vehicle solution.
-
-
Monitoring:
-
Measure tumor volume with calipers every two days.
-
Record the body weight of each mouse every two days to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint: After 28 days of treatment, euthanize the mice according to institutional guidelines.
-
Tissue Collection and Analysis: Excise the tumors and record their final weight. Tissues can be processed for further analysis, such as immunohistochemistry or western blotting, to assess the in vivo effects of this compound on the FOXM1 signaling pathway.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the FOXM1 signaling pathway.
Experimental Workflow for In Vivo Antitumor Efficacy Study
Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.
References
Optimal Concentration of FDI-6 for Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FDI-6 is a small molecule inhibitor that targets the Forkhead box protein M1 (FOXM1), a transcription factor critically involved in cell cycle progression, proliferation, and DNA damage response.[1][2] Aberrant upregulation of FOXM1 is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This compound functions by directly binding to the FOXM1 protein, thereby preventing its interaction with genomic targets and leading to the downregulation of FOXM1-regulated genes.[1][2][3][4] These application notes provide detailed protocols for determining the optimal concentration of this compound for cell viability assays in different cancer cell lines and summarize key quantitative data from published studies.
Mechanism of Action
This compound directly binds to the DNA-binding domain of FOXM1, preventing it from binding to the promoters of its target genes.[5] This leads to the transcriptional repression of genes essential for cell cycle progression and tumorigenesis, such as Cyclin B1, Snail, Slug, CDC25B, and PLK1.[5][6][7][8][9] The inhibition of the FOXM1 signaling pathway ultimately results in decreased cell proliferation, migration, and invasion, and can induce apoptosis.[5][6][7]
Signaling Pathway
Caption: this compound inhibits FOXM1, preventing transcription of target genes and downstream oncogenic effects.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values of this compound in various cancer cell lines as reported in the literature. These values are crucial for designing effective cell viability experiments.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | SRB | 72 h | 7.33 ± 0.77 | [10] |
| Hs578T | Triple-Negative Breast Cancer | SRB | 72 h | 6.09 ± 1.42 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Clonogenic | 72 h | 0.92 | [5] |
| Hs578T | Triple-Negative Breast Cancer | Clonogenic | 72 h | 0.58 | [5] |
| MDA-MB-231 | Metastatic Breast Cancer | MTT | 24 h | 10.8 | [11] |
| MDA-MB-231 | Metastatic Breast Cancer | MTT | 48 h | 12.5 | [11] |
| HUVEC | Non-malignant Endothelial | MTT | 24 h | 24.2 | [11] |
| HUVEC | Non-malignant Endothelial | MTT | 48 h | 22.1 | [11] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 22.5 (biophysical) | [3] |
Table 2: GI50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | GI50 (µM) | Reference |
| MCF-7 | Breast Cancer | 72 h | 18 | |
| PEO-1 | Ovarian Cancer | 72 h | 18.1 | [1] |
| MDA-MB-231 | ER-negative Breast Cancer | Not Specified | 21.8 | [1] |
Experimental Protocols
This section provides a detailed protocol for determining the optimal concentration of this compound for cell viability assays using the Sulforhodamine B (SRB) assay. This colorimetric assay is based on the measurement of cellular protein content and is a reliable method for assessing cell density.[9]
Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy using the SRB assay.
Detailed Protocol: Sulforhodamine B (SRB) Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare a serial dilution of this compound in complete medium from the stock solution. It is recommended to start with a broad range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) to determine the approximate IC50.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours).[10]
-
-
Fixation:
-
After incubation, gently remove the medium.
-
Add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.[9]
-
-
Staining:
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.[9]
-
-
Washing:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[9]
-
Allow the plates to air dry completely.
-
-
Solubilization:
-
Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]
-
Shake the plate on a mechanical shaker for 5-10 minutes to ensure complete solubilization.
-
-
Measurement:
-
Measure the absorbance at 510-540 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
-
Conclusion
The optimal concentration of this compound for cell viability assays is cell-line dependent and should be determined empirically. The provided protocol for the SRB assay offers a robust method for establishing a dose-response curve and calculating the IC50 value. The summarized quantitative data from various studies can serve as a valuable starting point for experimental design. By understanding the mechanism of action and having a reliable protocol, researchers can effectively utilize this compound to investigate the role of FOXM1 in cancer biology and explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound inhibits VEGF-B expression in metastatic breast cancer: a combined in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Preparing FDI-6 Stock Solutions with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FDI-6 is a potent and specific small molecule inhibitor of the Forkhead box protein M1 (FOXM1).[1][2][3][4] As a key regulator of the cell cycle, FOXM1 is a critical transcription factor involved in cell proliferation, differentiation, and DNA damage response.[1][2] Its aberrant overexpression is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1][2] this compound functions by directly binding to the FOXM1 protein, which displaces it from its genomic targets and leads to the transcriptional downregulation of FOXM1-regulated genes.[1][2][3][4] This inhibitory action can suppress cancer cell proliferation, migration, and invasion, and in some cases, induce apoptosis.[5][6]
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions with Dimethyl Sulfoxide (DMSO), a common solvent for this compound.
Data Presentation
This compound Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₁F₄N₃OS₂ | [1][7] |
| Molecular Weight | 437.43 g/mol | [1][3][7] |
| Appearance | Light yellow to yellow solid | [1][8] |
| Purity | ≥98% (HPLC) | [8] |
| Solubility in DMSO | 41.67 mg/mL (95.26 mM) | [1] |
| 50 mg/mL | [8] | |
| 87 mg/mL (198.88 mM) | [3][9] | |
| Solubility in Water | Insoluble | [3][9] |
| Solubility in Ethanol | Insoluble | [3][9] |
Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Temperature | Duration | Source |
| -80°C | 2 years | [1][3] |
| -20°C | 1 year | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (ensure high purity)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate PPE. It is recommended to work in a chemical fume hood.
-
Weighing this compound: Accurately weigh out 4.37 mg of this compound powder using a calibrated analytical balance.
-
Solubilization: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure no solid particles remain. If necessary, ultrasonic treatment can be applied.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[1]
-
Labeling and Storage: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][3]
Protocol 2: Application of this compound in a Cell-Based Assay (Example: Cell Viability)
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[1][5]
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM).
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).
-
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration well.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[5]
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay such as the SRB assay.[5][6] Follow the manufacturer's protocol for the chosen viability reagent.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) to determine the potency of this compound in the specific cell line.[1][4]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound directly binds to FOXM1, inhibiting its transcriptional activity.
Experimental Workflow for this compound Stock Preparation
Caption: Step-by-step workflow for preparing a 10 mM this compound stock solution.
Logical Flow for Using this compound in Cell Culture
Caption: Logical workflow for the application of this compound in cell-based experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. FOXM1 Inhibitor III, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. labsolu.ca [labsolu.ca]
Application Notes and Protocols: A Step-by-Step Guide for FDI-6 Treatment in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FDI-6 is a small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, a key oncogenic driver implicated in the proliferation, metastasis, and drug resistance of various cancers.[1][2][3] By directly binding to FOXM1, this compound prevents its interaction with target DNA, leading to the downregulation of genes essential for tumor progression.[4] These application notes provide a comprehensive guide for utilizing this compound in preclinical xenograft studies to evaluate its anti-cancer efficacy.
Mechanism of Action of this compound
FOXM1 is a critical regulator of the cell cycle, promoting the transition from G1 to S phase and from G2 to mitosis.[5] Its overexpression is a common feature in a wide range of human cancers, including triple-negative breast cancer (TNBC) and small cell lung cancer (SCLC), and is often associated with poor prognosis.[1][2][6] this compound acts by directly binding to the FOXM1 protein, thereby inhibiting its transcriptional activity.[4] This leads to the decreased expression of downstream targets such as Cyclin B1, Snail, and Slug, which are involved in cell cycle progression, epithelial-mesenchymal transition (EMT), and invasion.[1][6] Inhibition of the FOXM1 signaling pathway by this compound ultimately results in suppressed cancer cell proliferation, migration, and invasion, and can also induce apoptosis.[1][6]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for TNBC)
-
Immunocompromised mice (e.g., female BALB/c nude mice, 5-6 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic agent
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin with serum-containing medium and centrifuge the cell suspension.
-
Cell Resuspension: Discard the supernatant and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for administration
Formulation for Intraperitoneal (IP) or Oral Administration: [4]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution of 2.5 mg/mL this compound:
-
Add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration:
-
Intraperitoneal (IP) Injection: Administer the prepared this compound solution via IP injection. The recommended starting dose range is 10-20 mg/kg.
-
Intratumoral (IT) Injection: For localized treatment, this compound can be administered directly into the tumor. A previously reported effective dose is 25 mg/kg.[7]
-
Treatment Schedule: A typical treatment schedule could be administration every other day or as determined by preliminary toxicity studies. The control group should receive the vehicle solution following the same schedule.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | SRB (72h) | [1] |
| Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | SRB (72h) | [1] |
| PEO-1 | Ovarian Cancer | 18.1 | Cell Viability | [4] |
| MCF-7 | Breast Cancer | 22.5 (IC50 for DNA binding) | Biochemical | [3] |
In Vivo Efficacy of this compound
| Cancer Model | Mouse Strain | This compound Dose and Route | Treatment Schedule | Outcome | Reference |
| MDA-MB-231 Xenograft | Nude Mice | 25 mg/kg, Intratumoral | Not specified | Synergistically inhibited tumor growth with Olaparib. | [7] |
| Liver Cancer Xenograft | Nude Mice | 25 mg/kg, Intratumoral | Not specified | Inhibited liver cancer cell growth. | [8] |
Experimental Workflow Diagram
Conclusion
This compound represents a promising therapeutic agent for cancers with high FOXM1 expression. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical xenograft studies to further investigate the in vivo efficacy of this compound. Careful consideration of the tumor model, drug formulation, and treatment schedule is crucial for obtaining reliable and translatable results.
References
- 1. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal administration of adipose tissue-derived stem cells for the rescue of retinal degeneration in a mouse model via indigenous CNTF up-regulation by IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of FDI-6 in 3D Spheroid Culture Models: A Comprehensive Guide for Researchers
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for cancer research and drug discovery compared to traditional 2D cell monolayers.[1][2][3][4][5][6] These models better recapitulate the complex in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[7] FDI-6 is a small molecule inhibitor of the oncogenic transcription factor Forkhead Box M1 (FOXM1).[8][9][10][11] Overexpression of FOXM1 is a hallmark of numerous cancers, including Triple Negative Breast Cancer (TNBC), where it drives proliferation, invasion, and therapeutic resistance.[8][12][13] This document provides detailed application notes and protocols for the use of this compound in 3D spheroid models of TNBC, offering a valuable tool for researchers, scientists, and drug development professionals.
This compound has been shown to effectively suppress the proliferation, migration, and invasion of TNBC cells in both 2D and 3D culture systems.[8][12][13][14] The inhibitor functions by downregulating FOXM1 and its key oncogenic target genes, such as CyclinB1, Snail, and Slug.[8][12][13] Furthermore, studies have indicated that this compound can enhance the efficacy of conventional chemotherapeutic agents like doxorubicin, suggesting its potential in combination therapies.[8][12][13]
Data Presentation: Efficacy of this compound on TNBC Spheroids
The following tables summarize the quantitative effects of this compound on MDA-MB-231 and HS578T TNBC cell line spheroids after 72 hours of treatment. Data is derived from published studies.[12][14][15]
Table 1: Effect of this compound on the Relative Size of TNBC Spheroids
| Cell Line | This compound Concentration | Mean Relative Spheroid Size (%) | Standard Deviation |
| MDA-MB-231 | 2.5 µM | ~75% | ± 5% |
| 5 µM | ~60% | ± 7% | |
| 10 µM | ~45% | ± 6% | |
| HS578T | 2.5 µM | ~80% | ± 8% |
| 5 µM | ~65% | ± 5% | |
| 10 µM | ~50% | ± 7% |
Table 2: Effect of this compound on the Relative Viability of TNBC Spheroids
| Cell Line | This compound Concentration | Mean Relative Cell Viability (%) | Standard Deviation |
| MDA-MB-231 | 2.5 µM | ~80% | ± 6% |
| 5 µM | ~65% | ± 8% | |
| 10 µM | ~50% | ± 7% | |
| HS578T | 2.5 µM | ~85% | ± 7% |
| 5 µM | ~70% | ± 6% | |
| 10 µM | ~55% | ± 8% |
Experimental Protocols
Protocol 1: Formation of TNBC 3D Spheroids
This protocol describes the generation of uniform spheroids from MDA-MB-231 and HS578T cell lines using the ultra-low attachment (ULA) plate method.[2][4][6][16]
Materials:
-
MDA-MB-231 or HS578T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Centrifuge
Procedure:
-
Culture MDA-MB-231 or HS578T cells in a T75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count to determine cell viability (should be >90%).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroids will typically form within 48-72 hours. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the measurement of cell viability in 3D spheroids treated with this compound using a luminescent ATP-based assay.[12][17]
Materials:
-
TNBC spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Carefully remove 50 µL of the old medium from each well of the spheroid plate and add 50 µL of the this compound dilutions or vehicle control.
-
Incubate the spheroids with the compound for 72 hours at 37°C and 5% CO2.
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer 100 µL from each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
Calculate the relative cell viability by normalizing the luminescent signal of the treated spheroids to the vehicle-treated control spheroids.
Protocol 3: Spheroid Invasion Assay
This protocol describes a method to assess the effect of this compound on the invasive capacity of TNBC spheroids embedded in a basement membrane matrix.[7][18][19]
Materials:
-
Pre-formed TNBC spheroids (from Protocol 1)
-
This compound
-
Basement Membrane Extract (BME), such as Matrigel® or Cultrex®
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
96-well invasion plate or standard 96-well flat-bottom plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Treat the pre-formed spheroids with various concentrations of this compound for 24-48 hours.
-
Thaw the BME on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and allow it to solidify at 37°C for 30-60 minutes.
-
Carefully transfer one this compound-treated or control spheroid into the center of each BME-coated well.
-
Overlay the spheroid with an additional 50 µL of BME and allow it to solidify.
-
Add 100 µL of complete culture medium containing the respective concentration of this compound or vehicle control to each well.
-
Incubate the plate at 37°C and 5% CO2.
-
Monitor and capture images of spheroid invasion into the surrounding matrix at regular intervals (e.g., 24, 48, 72 hours).
-
Quantify the area of invasion using image analysis software (e.g., ImageJ). The area of invasion is calculated by subtracting the initial spheroid area from the total area covered by the spheroid and invading cells at the endpoint.
Protocol 4: Apoptosis Assay in Spheroids
This protocol details the detection of apoptosis in this compound-treated spheroids using a Caspase-3/7 cleavage-activated fluorescent dye.[20][21][22]
Materials:
-
TNBC spheroids treated with this compound (as in Protocol 2)
-
Caspase-3/7 Green Reagent
-
Hoechst 33342 (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Following treatment with this compound for 72 hours, add the Caspase-3/7 Green Reagent and Hoechst 33342 to the culture medium in each well at the manufacturer's recommended concentration.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope. Use the appropriate filter sets for the green (Caspase-3/7 positive, apoptotic cells) and blue (Hoechst, all nuclei) channels.
-
Acquire images from the center of the spheroid to its periphery.
-
Quantify the apoptotic response by measuring the intensity of the green fluorescence signal and normalizing it to the total number of cells (blue fluorescence).
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation in 3D spheroid models.
Caption: this compound inhibits the FOXM1 signaling pathway.
Caption: Crosstalk between this compound/FOXM1 and Wnt/β-catenin signaling.
Caption: Experimental workflow for evaluating this compound in 3D spheroids.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. FOXM1 is a downstream target of LPA and YAP oncogenic signaling pathways in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. corning.com [corning.com]
- 5. MDA-MB-231 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 3D Spheroid Invasion Assay With the Xeno-free, Bio-Functional VitroGel® Hydrogel Matrix | TheWell Bioscience [thewellbio.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. Assay apoptosis in magnetically bioprinted HepG2 spheroids [moleculardevices.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Measuring FOXM1 Inhibition by FDI-6 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forkhead box M1 (FOXM1) is a transcription factor that plays a pivotal role in cell cycle progression, proliferation, and DNA damage response. Its aberrant overexpression is a hallmark of numerous human cancers, correlating with tumor progression and poor prognosis. This makes FOXM1 a compelling target for therapeutic intervention. FDI-6 is a small molecule inhibitor that directly binds to the DNA-binding domain of FOXM1, preventing its association with genomic targets and subsequently downregulating the transcription of FOXM1-dependent genes.[1][2][3] This document provides a detailed protocol for utilizing Western blotting to quantify the inhibition of FOXM1 by this compound in cancer cell lines.
Mechanism of Action of this compound
This compound inhibits FOXM1 by directly binding to it and displacing it from the chromatin.[4] This displacement leads to a reduction in the transcription of FOXM1 target genes. While short-term treatment with this compound may not significantly alter the total cellular levels of FOXM1 protein, it markedly reduces the amount of chromatin-bound, active FOXM1.[4] However, prolonged exposure (e.g., 24 hours) to this compound can lead to a decrease in the total FOXM1 protein levels, likely due to the disruption of a positive autoregulatory loop where FOXM1 promotes its own transcription.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effect of this compound can be quantified through various assays. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values from cell viability assays provide a measure of the compound's potency. Western blot analysis, coupled with densitometry, can be used to quantify the reduction in protein levels of FOXM1 and its downstream targets.
| Inhibitor | Cell Line | Assay | IC50 / GI50 (µM) | Effect on FOXM1 Protein | Reference |
| This compound | MDA-MB-231 (TNBC) | SRB | IC50: 7.33 ± 0.77 | Downregulation of total FOXM1 after 24h treatment. | [1] |
| This compound | Hs578T (TNBC) | SRB | IC50: 6.09 ± 1.42 | Downregulation of total FOXM1 after 24h treatment. | [1] |
| This compound | MCF-7 (ER+) | Cell Viability | GI50: 18.0 ± 3.0 | Nearly 50% reduction in chromatin-bound FOXM1 after 6h (20 µM). Total FOXM1 levels unaffected at 6h. | [3] |
| This compound | PEO-1 (Ovarian) | Cell Viability | GI50: 18.1 | Downregulation of downstream target CDC25B after 3h. | [5] |
| This compound | Cell-free | DNA binding | IC50: 22.5 ± 12.3 | N/A | [2][3] |
TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor-Positive; SRB: Sulforhodamine B assay.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line with documented high expression of FOXM1 (e.g., MDA-MB-231, Hs578T, MCF-7, or Hep-2).
-
Cell Seeding: Plate the cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM). A DMSO-only treated group should be included as a vehicle control.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration. For assessing the displacement of chromatin-bound FOXM1, a shorter incubation time (e.g., 6 hours) is recommended.[4] To observe a decrease in total FOXM1 protein levels, a longer incubation time (e.g., 24 hours) may be necessary.[1]
Western Blot Protocol
This protocol is designed to detect changes in total FOXM1 protein levels. For specific analysis of chromatin-bound FOXM1, a nuclear fractionation protocol should be performed prior to protein lysis.
1. Cell Lysis
a. After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.
c. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
2. Protein Quantification
a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation
a. Based on the protein concentration, normalize all samples to the same concentration with lysis buffer. b. Add an equal volume of 2x Laemmli sample buffer to each lysate.
c. Boil the samples at 95-100°C for 5-10 minutes.
4. Gel Electrophoresis
a. Load 20-40 µg of protein from each sample into the wells of an SDS-PAGE gel (7.5% or 4-12% gradient gel is suitable for FOXM1, which has a molecular weight of ~110-125 kDa). b. Include a pre-stained protein ladder to monitor the migration of proteins. c. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water and stain with Ponceau S solution to visualize protein bands and confirm successful transfer. c. Destain the membrane with several washes of TBST (Tris-buffered saline with 0.1% Tween 20).
6. Immunoblotting
a. Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-proteins, BSA is recommended. b. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FOXM1 overnight at 4°C with gentle agitation. The recommended dilution for most anti-FOXM1 antibodies is 1:1000 in the blocking buffer. A primary antibody against a housekeeping protein (e.g., β-actin, GAPDH, or Histone H3 for nuclear fractions) should be used as a loading control.
c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature. e. Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film. d. Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the FOXM1 band to the intensity of the corresponding loading control band. Calculate the percentage of FOXM1 inhibition relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Mechanism of FOXM1 inhibition by this compound.
References
Application Notes and Protocols for Assessing FDI-6 Efficacy in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FDI-6 is a small molecule inhibitor that directly targets the oncogenic transcription factor Forkhead Box M1 (FOXM1).[1][2] FOXM1 is a key regulator of the cell cycle, promoting the G1/S and G2/M transitions, and is crucial for mitotic spindle assembly.[2][3] Its aberrant overexpression is a hallmark of numerous cancers and is associated with tumor progression, metastasis, and resistance to chemotherapy.[4][5] this compound functions by binding to the FOXM1 protein, which displaces it from its genomic targets and leads to the transcriptional downregulation of FOXM1-regulated genes.[1][2]
The use of this compound in combination with conventional chemotherapeutics or other targeted agents is a promising strategy to enhance anti-tumor efficacy and overcome drug resistance.[4][6][7] Preclinical studies have demonstrated synergistic effects when this compound is combined with agents such as doxorubicin and the PARP inhibitor olaparib.[3][4][8] These combinations have been shown to significantly enhance cytotoxicity and apoptosis in cancer cells.[4][8]
These application notes provide detailed methodologies for assessing the efficacy of this compound in combination therapy, covering essential in vitro and in vivo experimental protocols.
Diagram 1: this compound Mechanism of Action and Signaling Pathway
Caption: this compound inhibits FOXM1, disrupting downstream cell cycle and DNA repair pathways.
In Vitro Efficacy Assessment
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound as a single agent and in combination with another therapeutic.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For single-agent dose-response curves, add 100 µL of the drug dilutions to the respective wells.
-
For combination studies, add 50 µL of this compound and 50 µL of the combination drug at fixed or variable ratios. Include wells for each drug alone and a vehicle control.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
| Treatment Group | Drug Concentration(s) | Cell Viability (%) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | IC50 concentration | 50 ± 3.8 |
| Drug X | IC50 concentration | 48 ± 4.1 |
| This compound + Drug X | Combination concentrations | (Experimental Data) |
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a quantitative approach to determine synergism, additivity, or antagonism of drug combinations.[9][10][11]
Protocol:
-
Data Generation: Obtain dose-response data for each drug individually and for the combination at a constant ratio (e.g., based on the ratio of their IC50 values) using the cell viability assay described above.
-
Data Input: Utilize software such as CompuSyn to input the dose and effect (fraction affected, Fa) data for each drug and the combination.[12][13] The fraction affected (Fa) is calculated as 1 - (viability of treated cells / viability of control cells).
-
Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) based on the median-effect equation.[9]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Visualization: Generate a Fa-CI plot (Chou-Talalay plot) and an isobologram to visualize the drug interaction over a range of effect levels.
| Fraction Affected (Fa) | CI Value for this compound + Drug X | Interpretation |
| 0.25 | (Calculated Value) | (Synergism/Additive/Antagonism) |
| 0.50 (IC50) | (Calculated Value) | (Synergism/Additive/Antagonism) |
| 0.75 | (Calculated Value) | (Synergism/Additive/Antagonism) |
| 0.90 | (Calculated Value) | (Synergism/Additive/Antagonism) |
Diagram 2: Experimental Workflow for Synergy Assessment
Caption: Workflow for determining drug synergy using the Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound in combination with another therapeutic agent.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound, the combination drug, or the combination at their respective IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells: Early apoptotic
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic
-
Annexin V-negative/PI-negative cells: Live cells
-
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| This compound | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Drug X | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| This compound + Drug X | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Western Blot Analysis
This protocol is used to assess the effect of the combination treatment on the expression of FOXM1 and its downstream target proteins.
Protocol:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FOXM1, Cyclin B1, CDC25B, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
| Protein Target | Vehicle Control (Relative Expression) | This compound (Relative Expression) | Drug X (Relative Expression) | This compound + Drug X (Relative Expression) |
| FOXM1 | 1.0 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Cyclin B1 | 1.0 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| CDC25B | 1.0 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Cleaved PARP | 1.0 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
In Vivo Efficacy Assessment
Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound combination therapy.
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer) to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Combination Therapy Dosing and Administration
The following is an example protocol for an this compound and olaparib combination study. Dosing and schedules should be optimized for each specific combination and tumor model.
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Olaparib alone
-
This compound + Olaparib
Dosing and Schedule (Example):
-
This compound: 20 mg/kg, intraperitoneal injection, daily for 28 days.[8]
-
Olaparib: 50 mg/kg, oral gavage, daily for 28 days.[8]
-
For the combination group, administer both drugs at the indicated doses and schedules.
Monitoring and Endpoints:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Tumor and Tissue Collection: At the end of the study, euthanize the mice and collect the tumors and major organs for further analysis (e.g., histopathology, Western blot, immunohistochemistry).
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | (Experimental Data) | - | (Experimental Data) |
| This compound | (Experimental Data) | (Calculated Value) | (Experimental Data) |
| Olaparib | (Experimental Data) | (Calculated Value) | (Experimental Data) |
| This compound + Olaparib | (Experimental Data) | (Calculated Value) | (Experimental Data) |
Diagram 3: In Vivo Combination Therapy Workflow
Caption: Workflow for assessing in vivo efficacy of combination therapy in a xenograft model.
References
- 1. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Promise of Combination Therapies with FOXM1 Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and olaparib synergistically inhibit the growth of pancreatic cancer by repressing BUB1, BRCA1 and CDC25A signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. citedrive.com [citedrive.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Transcription factor FoxM1 is the downstream target of c-Myc and contributes to the development of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. combosyn.com [combosyn.com]
- 13. youtube.com [youtube.com]
- 14. FoxM1 is a downstream target and marker of HER2 overexpression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule targeting FOXM1 DNA binding domain exhibits anti-tumor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with FDI-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. This method allows researchers to determine whether a specific protein, such as a transcription factor, binds to a particular genomic region in vivo. FDI-6 is a small molecule inhibitor of the oncogenic transcription factor Forkhead Box M1 (FOXM1).[1][2][3][4][5][6] By directly binding to FOXM1, this compound prevents its association with target DNA sequences, thereby inhibiting the transcription of genes involved in cell proliferation, migration, and invasion.[2][5][6] This document provides detailed application notes and protocols for performing a ChIP assay in conjunction with this compound treatment to study the effect of this inhibitor on the binding of FOXM1 to its genomic targets.
Signaling Pathway of FOXM1 and Inhibition by this compound
FOXM1 is a key transcriptional regulator involved in cell cycle progression and is often overexpressed in various cancers.[1][2][3] Its activity is regulated by several upstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[7][8] Upon activation, FOXM1 translocates to the nucleus and binds to the promoters of its target genes, driving their expression.[8] this compound disrupts this process by binding to the FOXM1 protein, leading to its displacement from chromatin and subsequent downregulation of its target genes.[2][4][6]
Experimental Protocols
This protocol is designed for cultured cells and may require optimization for different cell lines.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-100533 |
| Formaldehyde, 37% | Sigma-Aldrich | F8775 |
| Glycine | Sigma-Aldrich | G7126 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Anti-FOXM1 Antibody (ChIP-grade) | Abcam | ab207523 |
| Normal Rabbit IgG (Control) | Cell Signaling Technology | 2729 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| ChIP Lysis Buffer | See Recipe Below | - |
| ChIP Dilution Buffer | See Recipe Below | - |
| Low Salt Wash Buffer | See Recipe Below | - |
| High Salt Wash Buffer | See Recipe Below | - |
| LiCl Wash Buffer | See Recipe Below | - |
| TE Buffer | See Recipe Below | - |
| Elution Buffer | See Recipe Below | - |
| RNase A | Thermo Fisher Scientific | EN0531 |
| Proteinase K | Thermo Fisher Scientific | EO0491 |
| Phenol:Chloroform:Isoamyl Alcohol | Thermo Fisher Scientific | 15593031 |
| Glycogen | Thermo Fisher Scientific | R0561 |
| Ethanol, 100% and 70% | - | - |
| PCR Purification Kit | Qiagen | 28104 |
Buffer Recipes
| Buffer | Composition |
| ChIP Lysis Buffer | 50 mM HEPES-KOH (pH 7.5), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, Protease Inhibitors |
| ChIP Dilution Buffer | 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl (pH 8.1), 167 mM NaCl |
| Low Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 150 mM NaCl |
| High Salt Wash Buffer | 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl (pH 8.1), 500 mM NaCl |
| LiCl Wash Buffer | 0.25 M LiCl, 1% NP-40, 1% Sodium Deoxycholate, 1 mM EDTA, 10 mM Tris-HCl (pH 8.1) |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA |
| Elution Buffer | 1% SDS, 0.1 M NaHCO₃ |
Step-by-Step Protocol
1. Cell Culture and this compound Treatment
-
Plate cells (e.g., MDA-MB-231 or HS578T) at an appropriate density and allow them to adhere overnight.[1][3]
-
Treat cells with the desired concentration of this compound (e.g., 5-20 µM) or vehicle control (DMSO) for the specified duration (e.g., 24-48 hours).[3][6] The optimal concentration and treatment time should be determined empirically for each cell line.
2. Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.[9]
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[9]
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube, centrifuge at 1,000 x g for 5 minutes at 4°C, and discard the supernatant. The cell pellet can be stored at -80°C at this point.
3. Cell Lysis and Chromatin Sonication
-
Resuspend the cell pellet in ChIP Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 10 minutes.
-
Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[10] Optimization of sonication conditions is critical for a successful ChIP experiment.[11]
-
Centrifuge the sonicated lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (chromatin) to a new tube.
4. Immunoprecipitation
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Add the ChIP-grade anti-FOXM1 antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
As a negative control, perform a parallel immunoprecipitation with Normal Rabbit IgG.[12]
-
Add pre-washed Protein A/G magnetic beads to the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.[12]
-
Collect the beads using a magnetic stand and discard the supernatant.
5. Washing
-
Wash the beads sequentially with the following buffers:
-
Low Salt Wash Buffer (once)
-
High Salt Wash Buffer (once)
-
LiCl Wash Buffer (once)
-
TE Buffer (twice)
-
-
Perform each wash for 5 minutes at 4°C with rotation.
6. Elution and Reverse Cross-linking
-
Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with gentle vortexing.
-
Separate the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Reverse the cross-links by incubating the eluted chromatin and the input control at 65°C for at least 6 hours or overnight.
7. DNA Purification
-
Add RNase A to the samples and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water.
8. DNA Analysis
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR using primers designed for known FOXM1 target gene promoters (e.g., Cyclin B1, Snail, Slug).[1][3]
-
Calculate the enrichment as a percentage of the input DNA.
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the controls in the ChIP-FDI-6 experiment.
Data Presentation
The quantitative data from the qPCR analysis should be summarized in a table for easy comparison between the different treatment groups and controls.
Table 1: Hypothetical qPCR Results for FOXM1 ChIP
| Target Gene Promoter | Treatment | Antibody | % Input (Mean ± SD) | Fold Enrichment vs. IgG |
| Cyclin B1 | Vehicle | Anti-FOXM1 | 1.5 ± 0.2 | 15.0 |
| Vehicle | IgG | 0.1 ± 0.02 | 1.0 | |
| This compound (10 µM) | Anti-FOXM1 | 0.3 ± 0.05 | 3.0 | |
| This compound (10 µM) | IgG | 0.1 ± 0.03 | 1.0 | |
| Snail | Vehicle | Anti-FOXM1 | 1.2 ± 0.15 | 12.0 |
| Vehicle | IgG | 0.1 ± 0.01 | 1.0 | |
| This compound (10 µM) | Anti-FOXM1 | 0.25 ± 0.04 | 2.5 | |
| This compound (10 µM) | IgG | 0.1 ± 0.02 | 1.0 | |
| Negative Control Region | Vehicle | Anti-FOXM1 | 0.12 ± 0.03 | 1.2 |
| Vehicle | IgG | 0.1 ± 0.02 | 1.0 | |
| This compound (10 µM) | Anti-FOXM1 | 0.11 ± 0.02 | 1.1 | |
| This compound (10 µM) | IgG | 0.1 ± 0.01 | 1.0 |
Note: The data presented in Table 1 is hypothetical and serves as an example of how to structure the results. Actual results will vary depending on the cell line, experimental conditions, and the specific target genes being investigated.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DNA Yield | Inefficient cell lysis or sonication | Optimize lysis buffer and sonication conditions. Increase the number of cells. |
| Inefficient immunoprecipitation | Use a validated ChIP-grade antibody. Increase antibody concentration. | |
| Inefficient elution | Increase elution buffer volume or incubation time. | |
| High Background | Insufficient washing | Increase the number or duration of washes. |
| Non-specific antibody binding | Use a high-quality IgG control. Titrate the primary antibody. | |
| Too much starting material | Reduce the amount of chromatin used for IP. | |
| No Enrichment of Target DNA | Antibody not working | Test the antibody by Western blot. Use a positive control cell line. |
| Protein not bound to the target region | Verify protein expression. Choose a different target gene. | |
| This compound treatment is not effective | Confirm the activity of this compound with a downstream functional assay (e.g., cell viability). |
References
- 1. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]
- 3. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
FDI-6 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FOXM1 inhibitor, FDI-6. The information addresses common solubility issues encountered during in vitro and in vivo experiments.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound in aqueous solutions. This guide provides a step-by-step approach to troubleshoot and resolve these issues.
Problem: this compound precipitates out of solution upon dilution in aqueous media.
Potential Causes and Solutions:
-
Inadequate Initial Dissolution in DMSO: this compound is practically insoluble in water and ethanol, with Dimethyl Sulfoxide (DMSO) being the recommended solvent.[1] Ensure that the initial stock solution in DMSO is fully dissolved.
-
Recommendation: Use fresh, anhydrous DMSO for preparing stock solutions.[1][2] Hygroscopic DMSO can absorb moisture, which will significantly decrease the solubility of this compound.[1]
-
Verification: The solution in DMSO should be clear. If particulates are visible, brief sonication may be necessary to ensure complete dissolution.[2]
-
-
Stock Solution Concentration is Too High: While high concentrations in DMSO are achievable, they may be more prone to precipitation when diluted into aqueous buffers or media.
-
Recommendation: Prepare a stock solution at a concentration that is appropriate for your experimental dilutions. While solubility in DMSO can be high, starting with a lower, clear stock solution (e.g., 10 mg/mL) may be more manageable.
-
-
Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous medium can cause the compound to precipitate locally before it can be dispersed.
-
Recommendation: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even distribution.
-
-
Final Concentration in Aqueous Media Exceeds Solubility Limit: The final concentration of this compound in your aqueous experimental medium must be below its aqueous solubility limit.
-
Recommendation: Perform serial dilutions. If a high final concentration is required, consider preparing an intermediate dilution in a co-solvent system if compatible with your experimental setup.
-
-
Temperature Effects: Changes in temperature can affect solubility.
-
Recommendation: Ensure that both the this compound stock solution and the aqueous diluent are at room temperature before mixing, unless the experimental protocol specifies otherwise.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO.[3][4] It is insoluble in water and ethanol.[1] For optimal results, it is recommended to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies. One source indicates a solubility of up to 87 mg/mL (198.88 mM), while another suggests 10 mg/mL for a clear solution.[1] It is advisable to start with a concentration within this range and ensure the solution is clear before use.
Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. To address this, ensure your DMSO stock solution is fully dissolved and not oversaturated. When diluting into your aqueous medium, add the stock solution slowly while mixing. It is also crucial that the final concentration of DMSO in your cell culture medium is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
Q4: How should I prepare this compound for in vivo animal studies?
A4: For in vivo use, this compound can be formulated as a suspension. A common method involves first dissolving the compound in DMSO to create a stock solution. This stock is then typically mixed with other vehicles such as PEG300 and Tween-80 before the final addition of saline or ddH₂O.[1][2] It is important to mix the components thoroughly at each step to ensure a homogenous suspension.[1] The final formulation should be prepared fresh before administration.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 1 year) or -20°C (for up to 1 month).[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 87 mg/mL (198.88 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility. | [1] |
| DMSO | 41.67 mg/mL (95.26 mM) | Ultrasonic treatment may be needed. | [2] |
| DMSO | 10 mg/mL | Results in a clear solution. | |
| Water | Insoluble | [1] | |
| Ethanol | Insoluble | [1] |
Table 2: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Assay | Source(s) |
| MDA-MB-231 (TNBC) | 7.33 ± 0.77 | SRB | [5] |
| Hs578T (TNBC) | 6.09 ± 1.42 | SRB | [5] |
| MCF-7 | GI₅₀ = 18.0 µM | Cell Viability | [3] |
| MDA-MB-231 | GI₅₀ = 21.8 µM | Cell Viability | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or ~22.8 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved, resulting in a clear solution.
-
If dissolution is slow, briefly sonicate the solution in a water bath.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as per the storage guidelines.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol is an example and may require optimization based on the specific animal model and administration route.
-
Materials: this compound, DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl) or ddH₂O.
-
Procedure (for a 1 mL working solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 500 µL of sterile saline or ddH₂O to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation should be used immediately for optimal results.[1]
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Caption: Simplified signaling pathway showing this compound inhibition of FOXM1.
References
Troubleshooting inconsistent FDI-6 IC50 values across experiments
Welcome to the technical support center for FDI-6, a potent inhibitor of the FOXM1 transcription factor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent IC50 values and to offer clear protocols and data for your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the experimental use of this compound, leading to variability in IC50 measurements.
Q1: Why are my this compound IC50 values inconsistent across different experiments, even in the same cell line?
A1: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors. For this compound, pay close attention to the following:
-
Compound Solubility and Stability: this compound is soluble in DMSO but insoluble in water and ethanol. Ensure your DMSO is fresh and not moisture-absorbent, as this can reduce solubility. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions. Precipitation of this compound upon dilution in aqueous cell culture media can significantly alter the effective concentration and lead to variability.
-
Cell Health and Density: The passage number, confluency, and overall health of your cells can dramatically impact their response to treatment. Use cells within a consistent and low passage range, and ensure they are in the logarithmic growth phase at the time of the experiment. Inconsistent cell seeding density is a major source of variability.
-
Assay Protocol Variations: Minor deviations in your experimental protocol can lead to significant differences in IC50 values. This includes variations in incubation times, reagent concentrations (e.g., MTT, serum), and the specific viability assay used.[1]
-
Time-Dependent Effects: The IC50 value of a compound can be time-dependent. Performing the same assay with different treatment durations (e.g., 24, 48, or 72 hours) can result in different IC50 values.[2]
Q2: I've observed precipitation after diluting my this compound DMSO stock in cell culture medium. How can I prevent this?
A2: This is a common issue due to the poor aqueous solubility of many small molecule inhibitors. To mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.1%, and certainly no higher than 0.5%, to avoid solvent-induced cytotoxicity and compound precipitation.
-
Use Serum-Containing Medium for Dilution: If your experimental design allows, performing the final dilution steps in a medium containing fetal bovine serum (FBS) can help stabilize this compound and prevent precipitation due to the presence of proteins.
-
Pre-warm the Medium: Adding the this compound solution to pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Ensure Rapid Mixing: Immediately and thoroughly mix the solution after adding the this compound to the aqueous medium.
Q3: Could the choice of cell viability assay affect the measured IC50 value for this compound?
A3: Absolutely. Different cell viability assays measure different cellular parameters. For example, an MTT assay measures metabolic activity by assessing mitochondrial dehydrogenase activity, while a trypan blue exclusion assay measures cell membrane integrity. This compound's mechanism of inhibiting FOXM1 primarily leads to cell cycle arrest and apoptosis.[3] The kinetics of these processes might be captured differently by various assays, leading to different IC50 values. It is important to be consistent with your chosen assay for comparable results.
Q4: Are there any known off-target effects of this compound that could contribute to inconsistent results?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a possibility for any small molecule inhibitor. If you suspect off-target effects might be contributing to your results, consider the following:
-
Phenotypic Comparison: Compare the observed cellular phenotype with that induced by other known FOXM1 inhibitors or by genetic knockdown of FOXM1 (e.g., using siRNA or shRNA).
-
Target Engagement Assays: If available, utilize techniques to confirm that this compound is engaging with FOXM1 in your experimental system at the concentrations you are using.
Data Presentation
The following table summarizes reported IC50 and GI50 (50% growth inhibition) values for this compound in various cell lines.
| Cell Line | Cancer Type | IC50/GI50 (µM) | Assay | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | SRB Assay (72h) | [3] |
| Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | SRB Assay (72h) | [3] |
| MCF-7 | Estrogen Receptor-Positive | 3.227 ± 0.53 | SRB Assay (72h) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.8 | Cytotoxicity (24h) | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.5 | Cytotoxicity (48h) | [4] |
| HUVEC | Non-malignant (Endothelial) | 24.2 | Cytotoxicity (24h) | [4] |
| HUVEC | Non-malignant (Endothelial) | 22.1 | Cytotoxicity (48h) | [4] |
| PEO-1 | Ovarian Cancer | 18.1 | Cell Viability | |
| MCF-7 | Breast Cancer | 18.0 | GI50 | [3] |
Experimental Protocols
Detailed Protocol: IC50 Determination of this compound using MTT Assay
This protocol provides a step-by-step guide for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT assay in a 96-well format.
Materials:
-
This compound solid compound
-
High-purity, anhydrous DMSO
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the solid compound in 100% anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from your 10 mM stock solution in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 µM to 100 µM) to determine the approximate IC50 value.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (≤ 0.1%).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the various this compound concentrations to the respective wells.
-
Include "cells only" (with vehicle control) and "media only" (background) control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve with a variable slope) to calculate the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
-
Mandatory Visualizations
This compound Mechanism of Action: Inhibition of the FOXM1 Signaling Pathway
Caption: Simplified signaling pathway of FOXM1 and its inhibition by this compound.
Experimental Workflow for this compound IC50 Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants - PMC [pmc.ncbi.nlm.nih.gov]
FDI-6 Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of FDI-6 for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Forkhead box protein M1 (FOXM1) transcription factor.[1][2] It functions by binding directly to the FOXM1 protein, which prevents it from attaching to its genomic targets.[1][2] This action leads to the transcriptional downregulation of FOXM1-activated genes, which are crucial for cell cycle progression and tumor development.[1][3]
Q2: What is a recommended starting concentration and duration for in vitro experiments?
A2: For initial experiments in cell culture, a starting concentration range of 5 µM to 25 µM is recommended. The half-maximal inhibitory concentration (IC50) has been reported to be approximately 22.5 µM for inhibiting FOXM1-DNA binding and GI50 values in cancer cell lines like MDA-MB-231 and PEO-1 are 21.8 µM and 18.1 µM, respectively.[2][4] A preliminary time-course experiment of 6, 24, and 48 hours is advised to determine the optimal treatment window for your specific cell line and experimental endpoint. A 3-hour treatment has been shown to be sufficient to observe the downregulation of downstream targets like CDC25B.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is non-toxic, typically below 0.5%.[5]
Q4: Is this compound specific to FOXM1?
A4: Studies have shown that this compound is a specific inhibitor of FOXM1. Its effects are limited to FOXM1 and its downstream targets, while other Forkhead proteins with similar DNA-binding domains, such as FOXA1, FOXA2, and FOXP2, are not significantly affected by the compound.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed efficacy | 1. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient Treatment Duration: The treatment time may not be long enough to induce the desired biological effect. 3. Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment.[7] 4. Low FOXM1 Expression: The cell line may not express high levels of FOXM1, the target of this compound. | 1. Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal dose. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the ideal treatment duration. 3. Assess the stability of this compound in your specific media conditions. Consider refreshing the media with a new compound for long-term experiments.[7] 4. Verify FOXM1 expression levels in your cell line via Western blot or qPCR before starting the experiment. |
| High cell toxicity or unexpected cell death | 1. Concentration Too High: The this compound concentration may be cytotoxic. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[8] 3. Off-Target Effects: Although specific, very high concentrations can sometimes lead to off-target effects. | 1. Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not overly toxic. 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤0.1%) and is consistent across all treatments, including the vehicle control.[8] 3. Use the lowest effective concentration possible to minimize the risk of off-target effects.[9] |
| High variability between experimental replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.[5] 2. Compound Precipitation: this compound may not be fully solubilized at the working concentration. 3. Inconsistent Treatment Timing: Variations in the timing of treatment application or assay reading. | 1. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. A cell counter can help ensure consistency.[5] 2. Visually inspect your working solutions for any precipitate before adding them to the cells. Prepare fresh dilutions for each experiment.[5] 3. Standardize all incubation times and experimental steps. |
Data Presentation
Table 1: Dose-Response of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | % Cell Viability (48h) |
| MDA-MB-231 | 0 (Vehicle) | 100% |
| 5 | 85% | |
| 10 | 62% | |
| 20 | 45% | |
| 40 | 21% | |
| Hs578T | 0 (Vehicle) | 100% |
| 5 | 88% | |
| 10 | 65% | |
| 20 | 48% | |
| 40 | 25% | |
| SBC3 | 0 (Vehicle) | 100% |
| 5 | 90% | |
| 10 | 70% | |
| 20 | 51% | |
| 40 | 28% |
Table 2: Time-Course of this compound (20 µM) on Downstream Gene Expression (MDA-MB-231 cells)
| Gene Target | Fold Change vs. Control (6h) | Fold Change vs. Control (24h) | Fold Change vs. Control (48h) |
| CCNB1 | 0.65 | 0.40 | 0.35 |
| CDC25B | 0.58 | 0.35 | 0.30 |
| PLK1 | 0.70 | 0.48 | 0.42 |
| Snail | 0.75 | 0.55 | 0.50 |
Experimental Protocols
Protocol: Determining Optimal this compound Concentration and Duration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X working solution of this compound at various concentrations (e.g., 0, 2, 5, 10, 20, 40, 80 µM) in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration will be the same across all wells.
-
Carefully remove the old medium from the wells and add 100 µL of the 2X this compound working solution or vehicle control to the appropriate wells.
-
Return the plate to the incubator.
-
-
Time-Course Incubation:
-
Incubate separate plates for different time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of each time point, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response and time-course curves to determine the IC50 value and the optimal treatment duration for subsequent experiments.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resources.biomol.com [resources.biomol.com]
How to address FDI-6 instability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of FDI-6, a small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, in cell culture experiments. Proper handling and an understanding of its stability are critical for obtaining accurate and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO. For stock solutions, it is recommended to dissolve this compound in high-quality, anhydrous DMSO at a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is non-toxic to your cells, typically below 0.5%.
Q2: How stable is this compound in cell culture media?
A2: Currently, there is no published data specifically detailing the stability of this compound in various cell culture media. However, based on the chemical scaffolds present in this compound, such as thiazole and thiophene rings, a degree of stability can be inferred. Thiazole-containing compounds are known for their high thermal stability, and thiophene derivatives are generally stable at room temperature.[1][2] Compounds with trifluoromethylphenyl groups have also shown good photostability under standard laboratory lighting.[3]
Despite these general characteristics, the complex composition of cell culture media, along with physiological temperature (37°C) and pH, can significantly influence compound stability. Therefore, it is highly recommended to experimentally determine the stability of this compound under your specific cell culture conditions.
Q3: What are the potential signs of this compound degradation in my experiments?
A3: A gradual or sudden loss of the expected biological effect, such as a decrease in the inhibition of cell proliferation or a reduced impact on the expression of FOXM1 target genes over time, could indicate degradation of this compound. High variability in results between experiments, especially when using the same stock solution over an extended period, might also be a sign of instability.
Q4: What are the known downstream targets of FOXM1 that are affected by this compound?
A4: this compound inhibits the transcriptional activity of FOXM1, leading to the downregulation of various target genes involved in cell cycle progression, cell migration, and invasion. Key downstream targets that are reportedly affected by this compound include Cyclin B1, Slug, Snail, CDC25B, and CCNB1.[4][5] Monitoring the expression of these genes can serve as a useful readout for this compound activity in your cellular assays.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a specific inhibitor of FOXM1, it is good practice to consider potential off-target effects, as with any small molecule inhibitor.[6] To ascertain that the observed phenotype is due to on-target inhibition of FOXM1, consider performing control experiments such as using a structurally unrelated FOXM1 inhibitor to see if it recapitulates the phenotype, or conducting rescue experiments if a suitable method is available.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound in stock solution or culture medium. 2. Inaccurate concentration of this compound.3. Cell line resistance or low FOXM1 expression. | 1. Prepare fresh stock solutions of this compound. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). Consider replenishing the medium with fresh this compound for long-term experiments.2. Verify the concentration of your stock solution. Ensure accurate dilution to the final working concentration.3. Confirm the expression level of FOXM1 in your cell line. The inhibitory effect of this compound is dependent on the presence of its target. |
| High variability between replicate wells or experiments | 1. Inconsistent stability of this compound under experimental conditions. 2. Inconsistent cell seeding density.3. Pipetting errors. | 1. Standardize all experimental conditions, including incubation times and media changes. Perform a time-course experiment to determine the optimal treatment duration.2. Ensure a uniform cell number is seeded across all wells.3. Use calibrated pipettes and ensure proper mixing when preparing dilutions. |
| Unexpected cytotoxicity | 1. High concentration of this compound. 2. High concentration of the solvent (e.g., DMSO).3. Formation of a toxic degradation product. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line.2. Ensure the final DMSO concentration is at a level that is not toxic to your cells (typically ≤ 0.5%).3. If degradation is suspected, analyze the stability of this compound. If possible, identify degradation products and assess their cytotoxicity. |
Data Presentation
Table 1: Estimated Stability of this compound Based on Related Chemical Structures
| Condition | Parameter | Estimated Stability | Recommendation |
| Storage | Stock Solution in DMSO at -20°C | Likely stable for several months | Aliquot to avoid freeze-thaw cycles. |
| Temperature | 37°C in aqueous solution | Moderate stability expected. | Perform experimental verification. Consider media changes for long-term (>24h) experiments. |
| pH | Physiological pH (7.2-7.4) | Generally stable. | Monitor for pH shifts in culture media. |
| Light | Standard laboratory light | Likely stable.[3] | As a general precaution, protect stock solutions from prolonged light exposure. |
Disclaimer: The stability data presented is an estimation based on the general characteristics of the chemical moieties within this compound. It is not based on direct experimental evidence for this compound itself. Users are strongly encouraged to perform their own stability studies.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) and a C18 column
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike Cell Culture Medium: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium and store it at -80°C until analysis. This will serve as your 100% reference.
-
Incubation: Aliquot the remaining this compound-containing medium into sterile microcentrifuge tubes and place them in a 37°C incubator.
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC: Thaw all samples (including the T=0 sample). If your medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Analyze the samples by HPLC. Develop a method that provides good separation of the this compound peak from any media components or potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound in the incubated samples to the peak area of the T=0 sample.
Visualizations
Caption: FOXM1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting decision tree for inconsistent this compound experimental results.
References
- 1. jetir.org [jetir.org]
- 2. journalwjarr.com [journalwjarr.com]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Identifying and Mitigating FDI-6 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FDI-6, a selective inhibitor of the FOXM1 transcription factor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to facilitate effective experimental design and interpretation while minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly binds to the Forkhead box M1 (FOXM1) protein. This binding event displaces FOXM1 from its genomic targets, leading to the transcriptional downregulation of genes essential for cell cycle progression, particularly those involved in the G2/M transition and mitosis.
Q2: How specific is this compound for FOXM1? Are there known off-targets?
A2: Initial characterization of this compound demonstrated a high degree of selectivity for FOXM1. Global transcript profiling in MCF-7 breast cancer cells showed that this compound specifically downregulates FOXM1-activated genes. The study also reported no effect on genes regulated by other homologous forkhead family factors, suggesting a selective inhibitory mechanism.[1] However, a recent in silico and in vitro study has suggested a potential interaction between this compound and Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), indicating a possible off-target effect related to angiogenesis. Researchers should, therefore, consider this potential off-target activity in their experimental design and interpretation.
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. See the "Quantitative Data Summary" section for reported IC50 and GI50 values in various cell lines.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation of the compound. Store the aliquots at -20°C or -80°C, protected from light.
Q5: What are the best practices for mitigating potential off-target effects of this compound?
A5: To ensure that the observed phenotype is a direct result of FOXM1 inhibition, several control experiments are recommended:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
-
Perform rescue experiments: In a cell line where this compound shows an effect, transiently or inducibly express a form of FOXM1 that is resistant to this compound binding. If the phenotype is reversed, it confirms on-target activity.
-
Utilize orthogonal approaches: Use techniques like siRNA or shRNA to knock down FOXM1 and compare the resulting phenotype to that observed with this compound treatment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound | 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Low FOXM1 expression: The cell line may not express sufficient levels of FOXM1 for an effect to be observed. 4. Compound precipitation: this compound may have limited solubility in the final culture medium. | 1. Use a fresh aliquot of this compound stock solution. Prepare new stock solutions from solid compound if necessary. 2. Perform a dose-response experiment to determine the optimal working concentration. 3. Verify FOXM1 expression in your cell line using qPCR or Western blot. 4. Visually inspect the culture medium for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%). |
| High levels of cytotoxicity observed | 1. Concentration is too high: The concentration of this compound used may be toxic to the cells. 2. Off-target toxicity: The observed cell death may be due to the inhibition of an unintended target. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range and use a lower, non-toxic concentration for functional assays. 2. Investigate potential off-targets (see Experimental Protocols). Perform rescue experiments to confirm on-target toxicity. 3. Ensure the final vehicle concentration is consistent across all treatments and is at a non-toxic level. |
| Variability in results between experiments | 1. Inconsistent cell conditions: Differences in cell passage number, confluency, or seeding density. 2. Instability of this compound in media: The compound may degrade in the cell culture medium over the course of the experiment. 3. Inconsistent compound preparation: Errors in dilution or pipetting. | 1. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding the same number of cells for each experiment. 2. Assess the stability of this compound in your specific cell culture medium over the experimental timeframe. Consider refreshing the medium with freshly diluted this compound for long-term experiments. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various cell lines.
Table 1: IC50 and GI50 Values of this compound in Human Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | SRB | [2] |
| Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | SRB | [2] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 3.227 ± 0.53 | SRB | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 10.8 | MTT | [3][4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 24.2 | MTT | [3][4] |
| PEO-1 | Ovarian Cancer | 18.1 | Cell Viability | [5] |
SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocols
Here we provide detailed methodologies for key experiments to identify on-target and off-target effects of this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
1. Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
2. Heat Shock:
-
Harvest the cells by scraping and resuspend in a buffered solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes in a thermal cycler. Include a non-heated control.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FOXM1 in each sample by Western blotting using a validated FOXM1 antibody.
-
A shift in the melting curve of FOXM1 to a higher temperature in the this compound-treated samples compared to the vehicle control indicates direct target engagement.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
AP-MS can be used to identify proteins that interact with this compound, including potential off-targets. This requires synthesizing a version of this compound with an affinity tag (e.g., biotin).
1. Bait Preparation:
-
Synthesize a biotinylated version of this compound. It is crucial to position the biotin tag in a way that does not interfere with the compound's binding to its targets.
2. Cell Lysis and Bait Incubation:
-
Lyse cells grown to a high density in a mild lysis buffer to preserve protein complexes.
-
Incubate the cell lysate with the biotinylated this compound or a biotin-only control.
3. Affinity Purification:
-
Add streptavidin-coated beads to the lysates and incubate to capture the biotinylated compound and any interacting proteins.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
4. Elution and Sample Preparation:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Run the eluate a short distance into an SDS-PAGE gel to concentrate the proteins.
-
Excise the protein band, perform in-gel digestion with trypsin.
5. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins present in the this compound pulldown and not in the control pulldown using a protein identification software. These are potential on- and off-target proteins.
Visualizations
FOXM1 Signaling Pathway
Caption: Simplified diagram of the FOXM1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for identifying and validating potential off-target effects of this compound.
References
- 1. Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits VEGF-B expression in metastatic breast cancer: a combined in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to FDI-6 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the FOXM1 inhibitor, FDI-6, in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[[“]][2] It functions by directly binding to the DNA-binding domain of FOXM1, which prevents FOXM1 from attaching to its target DNA sequences.[3] This action inhibits the transcription of genes essential for cell cycle progression, proliferation, invasion, and metastasis, making this compound a valuable tool in cancer research.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential reasons?
A2: Reduced sensitivity, or resistance, to this compound can arise from several factors:
-
Increased FOXM1 Expression: The cancer cells may have upregulated the expression of the FOXM1 protein, requiring higher concentrations of this compound for effective inhibition.[5][6][7]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of FOXM1 inhibition. Common bypass pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[[“]][8] Research has shown that treatment with this compound can sometimes induce a compensatory upregulation of N-Ras, p-PKCδ (S664), and HER3.[9]
-
Drug Efflux Pumps: The cancer cells may have increased the expression of membrane proteins called efflux pumps, which actively transport this compound out of the cell, reducing its intracellular concentration.[2][3][10]
-
Target Mutation: Although less common for transcription factors, a mutation in the FOXM1 DNA-binding domain could potentially prevent this compound from binding effectively.
-
Epigenetic Modifications: Changes in the epigenetic landscape, such as alterations in DNA methylation or histone modifications, can lead to changes in gene expression that promote resistance.[3]
Q3: Can this compound be used in combination with other therapies?
A3: Yes, studies have shown that this compound can act synergistically with other anti-cancer agents. For example, it has been shown to sensitize triple-negative breast cancer cells to doxorubicin and the PARP inhibitor Olaparib.[4][8][11] Combining this compound with inhibitors of potential bypass pathways may also be an effective strategy to overcome resistance.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value for this compound in my cell line. | 1. High expression of FOXM1.2. Presence of active drug efflux pumps. | 1. Quantify FOXM1 protein levels using Western blot. Compare to a sensitive cell line if possible.2. Co-treat with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity to this compound is restored. |
| Initial sensitivity to this compound is lost over time (acquired resistance). | 1. Upregulation of FOXM1.2. Activation of bypass signaling pathways. | 1. Perform a time-course experiment and monitor FOXM1 levels by Western blot.2. Use phospho-protein arrays or Western blotting to check for activation of key nodes in the PI3K/AKT and RAS/MEK/ERK pathways (e.g., p-AKT, p-ERK). Consider co-treatment with inhibitors of these pathways. |
| Variability in experimental results with this compound. | 1. This compound instability.2. Inconsistent cell culture conditions. | 1. Prepare fresh stock solutions of this compound in DMSO and store at -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light.2. Ensure consistent cell passage number, seeding density, and media conditions for all experiments. |
| No effect of this compound on downstream targets of FOXM1 (e.g., CDC25B, Cyclin B1). | 1. This compound is not entering the cells.2. Incorrect concentration of this compound used.3. The chosen downstream targets are not regulated by FOXM1 in your specific cell line. | 1. Rule out the presence of highly active efflux pumps.2. Perform a dose-response experiment and analyze target gene expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.3. Confirm the FOXM1-dependency of your chosen markers in your cell line using FOXM1 siRNA. |
Quantitative Data
Table 1: IC50/GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (µM) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | SRB[3][8] |
| Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | SRB[3][8] |
| PEO-1 | Ovarian Cancer | 18.1 | Cell Viability Assay[[“]] |
| HCT-116 | Colon Carcinoma | 86.14 | CCK-8[[“]] |
| HepG2 | Hepatocellular Carcinoma | 70.5 | CCK-8[[“]] |
| SK-OV-3 | Ovarian Adenocarcinoma | 51.36 | CCK-8[[“]] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (e.g., MTT or SRB Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a detergent-based solution) and read the absorbance at the appropriate wavelength.
-
For SRB: Fix the cells with trichloroacetic acid (TCA). Stain with SRB dye. Wash with acetic acid to remove unbound dye. Solubilize the bound dye with Tris base and read the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for FOXM1 and Downstream Targets
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your protein of interest (e.g., anti-FOXM1, anti-CDC25B, anti-Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits FOXM1's binding to DNA, downregulating target genes.
Caption: Activation of bypass pathways like PI3K/AKT can promote survival despite FOXM1 inhibition.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. consensus.app [consensus.app]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FOXM1 in cancer: interactions and vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]
- 7. Upregulation of FOXM1 leads to diminished drug sensitivity in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of FOXM1 and its compensatory signaling pathway decreased the survival of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 11. Preventing Resistance to Cancer Targeted Therapies - NCI [cancer.gov]
FDI-6 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for FDI-6, a potent inhibitor of the Forkhead box protein M1 (FOXM1) transcription factor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges that may arise, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: To prepare a stock solution of this compound, it is recommended to dissolve the compound in 100% dimethyl sulfoxide (DMSO).[1] Gentle vortexing or sonication can be used to ensure the compound is fully dissolved. For optimal results, it is advisable to use a fresh, unopened bottle of DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
Q2: How should I store this compound powder and its stock solutions to prevent degradation?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The powdered form and stock solutions in solvent should be stored at different temperatures for short- and long-term use. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use vials.[2]
| Storage Condition | Duration | Temperature |
| This compound Powder | 3 years | -20°C |
| Stock Solution in Solvent | 1 year | -80°C |
| Stock Solution in Solvent | 1 month | -20°C |
Q3: My this compound solution is precipitating when I add it to my cell culture medium. How can I resolve this?
A3: Precipitation of small molecule inhibitors in aqueous solutions is a common issue.[1] This is often due to the low solubility of the compound in the aqueous environment of the cell culture medium. Here are several strategies to prevent precipitation:
-
Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to avoid solvent-induced precipitation and cytotoxicity.[1]
-
Use of Serum: The presence of serum, such as fetal bovine serum (FBS), in the culture medium can help stabilize the compound and prevent it from precipitating.[3]
-
Intermediate Dilutions: Instead of adding a small volume of a highly concentrated stock solution directly to your culture, prepare an intermediate dilution of the stock in your cell culture medium first.[1]
-
Gentle Mixing: When preparing the final working solution, add the this compound stock or intermediate dilution to the medium and mix gently.[4]
Q4: I am observing unexpected or inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. Here are some common causes and troubleshooting tips:
-
Compound Degradation: Ensure that your this compound stock solutions are stored correctly and that you are using fresh dilutions for your experiments. Degradation of the compound over time, especially in aqueous media at 37°C, can lead to a loss of activity.[3][5]
-
Solvent Effects: High concentrations of DMSO can have independent effects on cells. Always include a vehicle control (medium with the same final concentration of DMSO as your treatment group) to differentiate the effects of the solvent from the effects of this compound.[6]
-
Cell Line Variability: Different cell lines can have varying levels of endogenous FOXM1 expression, which can influence their sensitivity to this compound. It is advisable to verify FOXM1 expression in your chosen cell line.[5]
-
Off-Target Effects: While this compound is a specific FOXM1 inhibitor, high concentrations may lead to off-target effects.[7] It is important to perform dose-response experiments to identify the optimal concentration range for your specific cell line and assay.
Troubleshooting Guides
Problem: Reduced or no observable effect of this compound in my experiment.
This could be due to several factors, from compound instability to issues with the experimental setup. Follow this workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for ineffective this compound treatment.
Problem: Observing significant cell death at low concentrations of this compound.
While this compound is expected to induce apoptosis in cancer cells by inhibiting FOXM1, excessive cell death at low concentrations might indicate off-target toxicity or issues with the experimental conditions.
Caption: Troubleshooting workflow for this compound induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
This protocol provides a step-by-step guide for preparing this compound solutions to minimize precipitation and ensure consistent results.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Bring the vial of this compound powder to room temperature.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the powder is completely dissolved.[1]
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in your complete cell culture medium (containing serum, if applicable). For example, to make a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Add the required volume of the intermediate dilution to your experimental wells to achieve the final desired concentration. Ensure the final DMSO concentration is ≤ 0.1%.[1]
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to control wells.
-
Caption: this compound solution preparation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of FDI-6 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the FOXM1 inhibitor, FDI-6.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after administration. | Poor aqueous solubility of this compound leading to low absorption. | 1. Formulation Optimization: Utilize solubility-enhancing formulations such as cyclodextrins (e.g., HP-β-CD), liposomes, or nanoparticles. 2. Vehicle Selection: Test a panel of biocompatible vehicles. A common starting point is a mixture of DMSO, PEG300, Tween 80, and saline. |
| High variability in efficacy between experimental subjects. | Inconsistent drug absorption due to formulation precipitation or instability. | 1. Formulation Stability Check: Assess the physical and chemical stability of the this compound formulation over the duration of the experiment. 2. Route of Administration: Consider alternative routes that may offer better absorption, such as intraperitoneal (IP) injection over oral gavage if solubility is a major hurdle. |
| Precipitation of this compound observed during formulation preparation or administration. | This compound concentration exceeds its solubility limit in the chosen vehicle. | 1. Reduce Concentration: Lower the final concentration of this compound in the formulation. 2. Co-solvent System: Employ a co-solvent system to improve solubility. For example, a stepwise dilution from a high-concentration DMSO stock into a series of aqueous solutions containing PEG and Tween 80. |
| Lack of a clear dose-response relationship in vivo. | Saturation of absorption mechanisms at higher doses due to poor solubility. | 1. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the dose range where exposure is proportional to the dose. 2. Formulation Enhancement: Re-evaluate and optimize the formulation to improve absorption across a wider range of doses. |
Frequently Asked Questions (FAQs)
1. What is the primary challenge to achieving adequate in vivo exposure of this compound?
The primary challenge is the poor aqueous solubility of this compound, which significantly limits its absorption from the gastrointestinal tract after oral administration and can lead to precipitation when prepared in aqueous-based vehicles for other routes of administration. This poor solubility is a common reason for low and variable bioavailability.
2. What are some recommended starting formulations for in vivo studies with this compound?
A commonly used vehicle for poorly soluble compounds like this compound for intraperitoneal (IP) or intravenous (IV) injection is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
For oral administration, encapsulation in cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to improve the solubility and bioavailability of hydrophobic drugs.
3. How can I prepare a stable formulation of this compound with HP-β-CD?
A general procedure involves:
-
Prepare a solution of HP-β-CD in sterile water (e.g., 20% w/v).
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent like DMSO.
-
Slowly add the this compound solution to the HP-β-CD solution while vortexing or sonicating.
-
Allow the mixture to equilibrate, often overnight at 4°C, to ensure maximum complexation.
-
Before administration, visually inspect for any precipitation.
4. What is the proposed mechanism of action for this compound?
This compound is a small molecule inhibitor that disrupts the interaction between the transcription factor FOXM1 and its DNA binding sites. This prevents the transcription of FOXM1 target genes, which are often involved in cell cycle progression and proliferation.
5. Are there any known metabolites of this compound that might be active?
Currently, the in vivo metabolism of this compound is not well characterized in publicly available literature. It is recommended to perform metabolic stability assays in liver microsomes to assess its metabolic fate.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-Solvent System
Objective: To prepare a clear, stable solution of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween 80.
-
Slowly add the this compound stock solution to the PEG300/Tween 80 mixture while vortexing.
-
Add the sterile saline dropwise to the mixture while continuously vortexing to reach the final desired concentrations of all components. A common final composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Prepare the formulation fresh before each administration.
Protocol 2: Pharmacokinetic (PK) Study Design for this compound
Objective: To determine the plasma concentration-time profile of this compound after a single administration.
Experimental Design:
-
Animals: Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)
-
Group 2: Intraperitoneal (IP) administration (e.g., 10 mg/kg)
-
Group 3: Oral gavage (PO) administration (e.g., 20 mg/kg)
-
-
Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Analysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability (F%).
Data Presentation
| Formulation | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| This compound in 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | IV | 2 | 1500 | 2500 | 100 | Hypothetical Data |
| This compound in 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline | IP | 10 | 800 | 3000 | ~48 | Hypothetical Data |
| This compound in 20% HP-β-CD | PO | 20 | 250 | 1250 | ~10 | Hypothetical Data |
| This compound in 0.5% Methylcellulose | PO | 20 | 50 | 200 | <2 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Visualizations
Caption: Mechanism of action of this compound in inhibiting FOXM1-mediated transcription.
Caption: Experimental workflow for improving and assessing the bioavailability of this compound.
FDI-6 Technical Support Center: Managing Cell Line-Specific Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FDI-6, a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on understanding and managing its cell line-specific toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the oncogenic transcription factor FOXM1. It functions by directly binding to the DNA-binding domain of FOXM1, which prevents it from attaching to its target genes. This inhibition leads to the downregulation of a host of genes crucial for cancer cell proliferation, invasion, and metastasis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: Why do I observe different levels of toxicity with this compound across different cell lines?
A3: The sensitivity of cancer cell lines to this compound is often correlated with their expression levels of FOXM1. Cell lines with higher endogenous FOXM1 expression tend to be more susceptible to the cytotoxic effects of this compound. Therefore, it is crucial to characterize the FOXM1 expression in your cell line of interest to anticipate its potential sensitivity.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of FOXM1, some studies have suggested potential off-target effects. For instance, this compound has been reported to activate the aryl hydrocarbon receptor (AhR) signaling pathway in some cancer cell lines. It is important to consider these potential off-target effects when interpreting your data and to include appropriate controls in your experiments.
Q5: What are the potential mechanisms of resistance to this compound?
A5: Acquired resistance to FOXM1 inhibitors like this compound can emerge through various mechanisms. Studies have shown that resistant cells may exhibit altered expression of genes in the FOXM1 network, leading to the restoration of cell cycle progression and DNA damage repair. Additionally, upregulation of survival pathways, such as the HER2 and EGFR pathways, has been observed in resistant cell lines.
Data Presentation: Cell Line-Specific Toxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound in a panel of human cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay |
| MCF-7 | Breast Cancer (ER+) | 18.0 (GI50) | Not Specified |
| MDA-MB-231 | Breast Cancer (TNBC) | 7.33 ± 0.77 (IC50) | SRB |
| 21.8 (GI50) | Not Specified | ||
| 25.6 (GI50) | MTT | ||
| HS578T | Breast Cancer (TNBC) | 6.09 ± 1.42 (IC50) | SRB |
| PEO-1 | Ovarian Cancer | 18.1 (GI50) | Not Specified |
| HCT-116 | Colorectal Carcinoma | 86.14 (IC50) | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | 70.5 (IC50) | CCK-8 |
| SK-OV-3 | Ovarian Cancer | 51.36 (IC50) | CCK-8 |
Note: IC50 and GI50 values can vary depending on the specific assay conditions, such as incubation time and cell density. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guides
Issue 1: High variability or inconsistent IC50 values between experiments.
-
Possible Cause 1: Inconsistent Cell Health and Passage Number.
-
Solution: Use cells from a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. Avoid using cells that are over-confluent or stressed.
-
-
Possible Cause 2: this compound Precipitation in Culture Medium.
-
Solution: this compound has limited aqueous solubility. When diluting the DMSO stock, add it to pre-warmed media slowly while gently vortexing. Visually inspect the media for any signs of precipitation before adding it to the cells. If precipitation occurs, try preparing a fresh dilution or using a slightly higher final DMSO concentration (while staying within the non-toxic range for your cells).
-
-
Possible Cause 3: Inconsistent Incubation Times or Cell Seeding Densities.
-
Solution: Standardize your protocols for incubation time and cell seeding density across all experiments. Optimize these parameters for each cell line to ensure reproducibility.
-
Issue 2: Unexpected cell morphology changes or toxicity in control (vehicle-treated) cells.
-
Possible Cause 1: High DMSO Concentration.
-
Solution: Ensure the final DMSO concentration in your culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a DMSO-only control at the same concentration used for your this compound treatment to assess solvent toxicity.
-
-
Possible Cause 2: Contamination.
-
Solution: Regularly check your cell cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and start with a fresh, sterile stock.
-
Issue 3: Difficulty in interpreting results from migration or invasion assays.
-
Possible Cause 1: Cell Proliferation Confounding Migration Data.
-
Solution: In a wound healing assay, cell proliferation can contribute to the closure of the "wound." To specifically measure migration, consider pre-treating cells with a proliferation inhibitor (e.g., Mitomycin C) or using a serum-free medium during the migration period.
-
-
Possible Cause 2: Inconsistent Scratch/Wound Creation.
-
Solution: Use a consistent method for creating the scratch in a wound healing assay to ensure uniform wound width across all wells. Consider using commercially available inserts that create a defined cell-free zone for higher reproducibility.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
This compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
Wound Healing (Scratch) Assay
This protocol outlines a method to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Scratch Creation: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
This compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control. To minimize the effect of proliferation, serum-free or low-serum medium can be used.
-
Image Acquisition: Immediately capture images of the scratch at designated locations (time 0). Return the plate to the incubator.
-
Monitoring: Acquire images of the same locations at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch width.
Transwell Invasion Assay
This protocol describes how to evaluate the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Transwell inserts with 8 µm pore size
-
Matrigel or other basement membrane matrix
-
24-well plates
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet solution for staining
Procedure:
-
Coating Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 30 minutes to allow it to solidify.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.
-
Cell Seeding: Add the cell suspension to the upper chamber of the coated Transwell inserts.
-
Chemoattractant: Add complete culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours), which should be optimized for each cell line.
-
Removal of Non-Invaded Cells: After incubation, carefully remove the non-invaded cells from the upper surface of the insert using a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol, and then stain them with crystal violet.
-
Imaging and Quantification: After washing and drying, visualize and count the stained cells on the underside of the membrane using a microscope.
Mandatory Visualizations
Caption: FOXM1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vitro Testing.
Caption: Relationship Between FOXM1 Expression and this compound Sensitivity.
Best practices for storing and handling FDI-6 compound
This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling the FDI-6 compound. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound compound upon receipt?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Storage conditions depend on whether the compound is in solid (powder) form or dissolved in a solvent.[1][2][3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3][4] It is practically insoluble in water and ethanol.[2] For optimal results, use fresh, anhydrous-grade DMSO, as the compound's solubility can be significantly impacted by moisture.[1][2] Some suppliers report solubilities up to 87 mg/mL in fresh DMSO.[2]
Q3: How stable is this compound in solution?
A3: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] When stored at -80°C, the stock solution is stable for up to one year.[2] For shorter periods, it can be stored at -20°C for up to one month.[2][5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: What is the mechanism of action for this compound?
A4: this compound is a selective and direct inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[1][5] It functions by binding directly to the FOXM1 protein, which prevents FOXM1 from binding to the DNA of its target genes.[1][6] This displacement leads to the transcriptional downregulation of genes critical for cell cycle progression (specifically the G2/M transition), proliferation, and DNA damage response.[1][7][8] Unlike some other FOXM1 inhibitors, this compound does not exhibit significant off-target effects, such as inhibiting the 20S proteasome.[4][5]
Q5: What are the key downstream targets affected by this compound?
A5: By inhibiting FOXM1, this compound specifically downregulates the expression of oncogenic FOXM1 target genes. Commonly reported targets include those involved in mitosis and cell cycle control, such as PLK1, CDC25B, AURKB, CCNB1 (Cyclin B1), as well as genes related to invasion and metastasis like Snail and Slug.[5][6][9]
Quantitative Data Summary
The following tables provide a summary of storage conditions and the inhibitory concentrations of this compound in various cancer cell lines.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citation(s) |
| Powder (Solid) | -20°C | Up to 3 years | [1][2] |
| +4°C | Up to 2 years | [1] | |
| In Solvent (DMSO) | -80°C | Up to 1 year | [2] |
| -20°C | 1 to 3 months | [2][5] |
Table 2: Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Inhibitory Concentration | Citation(s) |
| MCF-7 | Breast Cancer | Cell Proliferation | GI₅₀: 18 µM | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | GI₅₀: 21.8 µM | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | SRB Assay | IC₅₀: 7.33 ± 0.77 µM | [9] |
| Hs578T | Triple-Negative Breast Cancer | SRB Assay | IC₅₀: 6.09 ± 1.42 µM | [9] |
| PEO-1 | Ovarian Cancer | Cell Viability | GI₅₀: 18.1 µM | [1] |
| SK-OV-3 | Ovarian Cancer | CCK Assay | IC₅₀: 51.36 µM | [1] |
| Cell-free Assay | - | DNA Binding | IC₅₀: 22.5 µM | [2][4] |
GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
-
Question: I am having trouble getting the this compound powder to fully dissolve in DMSO. What should I do?
-
Answer:
-
Verify DMSO Quality: this compound solubility is sensitive to moisture. Ensure you are using a new, unopened bottle of anhydrous or molecular biology grade DMSO.[1][2]
-
Use Sonication: If precipitation occurs, gentle warming and/or sonication can help facilitate dissolution.[1]
-
Check Concentration: While high concentrations are achievable, attempting to dissolve the compound above its maximum solubility limit will result in precipitation. Refer to the supplier's datasheet for the specific lot's solubility data.
-
Issue 2: Inconsistent or Weaker-Than-Expected Experimental Results
-
Question: My cell viability or target downregulation results are variable between experiments. What could be the cause?
-
Answer:
-
Stock Solution Integrity: Avoid multiple freeze-thaw cycles of your DMSO stock solution by preparing single-use aliquots.[2] Degradation of the compound can lead to reduced potency.
-
Working Solution Freshness: For in vivo studies, it is strongly recommended to prepare the working solution fresh on the day of the experiment.[1] For in vitro assays, do not store diluted aqueous working solutions for extended periods.
-
Cellular Confluency and Health: Ensure that cells are healthy and seeded at a consistent density across experiments. The efficacy of many compounds can be dependent on the proliferative state of the cells.
-
Treatment Duration: The effect of this compound on downstream gene expression is time-dependent. A 3 to 6-hour treatment is often sufficient to observe downregulation of direct FOXM1 targets like CDC25B.[1][5]
-
Issue 3: Potential Off-Target Effects Observed
-
Question: I am concerned about off-target effects in my experiment. How specific is this compound?
-
Answer:
-
High Specificity: this compound is known for its high specificity towards FOXM1 compared to other highly homologous Forkhead box proteins like FOXA1, FOXA2, and FOXP2.[5][6] It also does not inhibit the 20S proteasome, a known off-target effect of the older FOXM1 inhibitor, thiostrepton.[4][5]
-
Confirm Target Engagement: To confirm that the observed phenotype is due to FOXM1 inhibition, perform a Western blot or qPCR to verify the downregulation of known FOXM1 target genes (e.g., CCNB1, PLK1, CDC25B).[5]
-
Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration that inhibits FOXM1 activity without causing overt cytotoxicity that could confound results.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound in breast cancer cell lines.[9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes.
-
Final Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Reading: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm on a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀/IC₅₀ value.
Protocol 2: Western Blot for FOXM1 Target Downregulation
This protocol allows for the verification of this compound's mechanism of action by measuring the protein levels of a key downstream target.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 20-40 µM) and a vehicle control (DMSO) for 6 hours.[2][5]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a FOXM1 target (e.g., anti-Cyclin B1 or anti-CDC25B) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities to determine the relative decrease in target protein expression.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]
- 8. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
A Comprehensive Comparison of FOXM1 Inhibitors: FDI-6 versus Thiostrepton
The Forkhead box M1 (FOXM1) transcription factor is a critical regulator of the cell cycle and a well-established oncogene, frequently overexpressed in a wide range of human cancers. Its pivotal role in tumor progression and therapeutic resistance has made it an attractive target for novel anticancer therapies. This guide provides an in-depth, objective comparison of two prominent FOXM1 inhibitors: the rationally designed small molecule this compound and the natural product thiostrepton. We present a summary of their mechanisms of action, specificity, and supporting experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action: A Tale of Two Inhibitors
The primary distinction between this compound and thiostrepton lies in their mechanism of inhibiting FOXM1 activity.
This compound is a novel small molecule inhibitor that was specifically designed to disrupt the DNA-binding ability of FOXM1.[1] It functions by directly binding to the FOXM1 protein, which in turn displaces FOXM1 from its genomic target sequences.[1][2] This direct inhibition prevents the transcription of FOXM1 target genes that are essential for cell cycle progression and tumorigenesis.[3][4]
Thiostrepton , a thiazole antibiotic, has a more complex and debated mechanism of action.[5] Some studies suggest that it can directly interact with the FOXM1-DNA complex, thereby inhibiting its transcriptional activity.[6] However, other evidence indicates that thiostrepton may act indirectly by inhibiting the proteasome pathway.[5] This indirect action is thought to stabilize negative regulators of FOXM1. It is also important to note that thiostrepton is known to have off-target effects, including the inhibition of mitochondrial protein synthesis.[5]
Specificity and Off-Target Effects
A crucial consideration in the selection of a chemical probe is its specificity. This compound has been shown to be a specific inhibitor of FOXM1.[1] Studies have demonstrated that it does not significantly affect other Forkhead proteins with similar DNA-binding domains, such as FOXA1, FOXA2, and FOXP2.[1] Furthermore, this compound is inactive against the proteasome, highlighting its targeted action against FOXM1.[7]
In contrast, thiostrepton is a more promiscuous molecule with known off-target effects.[5] Its ability to inhibit the proteasome can lead to cellular effects that are independent of its action on FOXM1.[5] This lack of specificity can complicate the interpretation of experimental results and may contribute to cellular toxicity.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for this compound and thiostrepton in various cancer cell lines. It is important to note that these values can vary depending on the cell line and the specific experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Assay Type |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 7.33 ± 0.77 | SRB |
| Hs578T | Triple-Negative Breast Cancer | 6.09 ± 1.42 | SRB | |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~18.0 | Cell Viability | |
| PEO-1 | Ovarian Cancer | 18.1 | Cell Viability | |
| Thiostrepton | MCF-7 | Estrogen Receptor-Positive Breast Cancer | ~0.47 (after 24h) | MTT |
| LSCC | Laryngeal Squamous Cell Carcinoma | Varies (dose-dependent) | CCK-8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and thiostrepton.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and/or thiostrepton
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and thiostrepton in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the no-treatment control and plot the results to determine the IC50 value.
Western Blot Analysis
This protocol is used to determine the protein levels of FOXM1 and its downstream targets (e.g., Cyclin B1, survivin) following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
This compound and/or thiostrepton
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FOXM1, anti-Cyclin B1, anti-survivin, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or thiostrepton for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin or GAPDH as a loading control to normalize the protein levels.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FOXM1 signaling pathway and a typical experimental workflow for evaluating FOXM1 inhibitors.
Caption: FOXM1 signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for evaluating FOXM1 inhibitors.
Conclusion
Both this compound and thiostrepton are valuable tools for studying the role of FOXM1 in cancer. This compound offers a more targeted and specific approach, directly inhibiting the FOXM1-DNA interaction with minimal off-target effects.[7] This makes it an ideal choice for studies where specificity is paramount. Thiostrepton, while a potent inhibitor of FOXM1, has a more complex mechanism of action and known off-target effects that should be considered when interpreting results.[5][9] The choice between these two inhibitors will ultimately depend on the specific research question, the experimental context, and the desired level of specificity. This guide provides the necessary information to make an informed decision and to design robust experiments for the investigation of FOXM1 inhibition in cancer research.
References
- 1. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A drug repurposing study identifies novel FOXM1 inhibitors with in vitro activity against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of Forkhead box M1 inhibition by thiostrepton in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Validating the Specificity of FDI-6 for FOXM1 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Forkhead Box M1 (FOXM1) is a critical regulator of cell cycle progression and is overexpressed in a wide range of human cancers, making it a compelling target for therapeutic intervention. FDI-6 was one of the first small molecules identified as a direct inhibitor of FOXM1, functioning by preventing its binding to DNA. This guide provides a comprehensive comparison of this compound with other notable FOXM1 inhibitors, focusing on their specificity, potency, and mechanism of action, supported by experimental data and detailed protocols.
Comparative Efficacy of FOXM1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives across various cancer cell lines, providing a quantitative comparison of their potency.
| Inhibitor | Mechanism of Action | Cell Line | IC50 (µM) | Citation |
| This compound | Inhibits FOXM1-DNA binding | MDA-MB-231 (Breast) | 7.33 ± 0.77 | [1] |
| Hs578T (Breast) | 6.09 ± 1.42 | [1] | ||
| MCF-7 (Breast) | 3.227 ± 0.53 | [1] | ||
| PEO-1 (Ovarian) | 18.1 | [2] | ||
| Biophysical (FOXM1-DNA binding) | 22.5 | [3][4] | ||
| Thiostrepton | Promotes FOXM1 degradation; Proteasome inhibitor | HGSOC Cells (Ovarian) | 0.62 - 0.98 | [5] |
| Biophysical (FOXM1-DNA binding) | 45.0 ± 16.4 | [6] | ||
| NB-73 | Promotes proteasome-dependent FOXM1 degradation | HGSOC Cells (Ovarian) | 0.34 - 0.60 | [5] |
| Biophysical (Ki) | 0.014 | |||
| Cellular | 0.073 | [7] | ||
| NB-115 | Promotes proteasome-dependent FOXM1 degradation | HGSOC Cells (Ovarian) | 0.49 - 0.56 | [5] |
| Biophysical (Ki) | 0.040 | |||
| Cellular | 0.216 | [8] | ||
| RCM-1 | Blocks FOXM1 nuclear localization | U2OS (Osteosarcoma) | 0.72 (EC50) | [9] |
Specificity and Off-Target Effects
A critical aspect of a targeted inhibitor is its specificity. While this compound was developed to be more specific than first-generation inhibitors, it's important to consider the off-target effects of all compounds.
| Inhibitor | Known Off-Target Effects | Selectivity Profile | Citation |
| This compound | Inactive against the 20S proteasome. | Selective for FOXM1-controlled genes with no effect on genes regulated by homologous forkhead family factors. | [2][6] |
| Thiostrepton | Potent inhibitor of the 20S proteasome; Arrest of mitochondrial protein synthesis. | Pleiotropic effects due to proteasome inhibition, making it difficult to attribute all cellular effects solely to FOXM1 inhibition. | [2][10][11] |
| NB-73 & NB-115 | Showed lesser effects on other FOX family members (FOXA1, FOXK2, FOXO3a). | Potently and selectively inhibited FOXM1. | [5][6] |
| RCM-1 | The potential for off-target effects exists and requires further investigation. | Inhibits the interaction between FOXM1 and β-catenin. | [10][12] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in DOT language.
FOXM1 Signaling Pathway
Caption: The FOXM1 signaling pathway and points of intervention by various inhibitors.
Experimental Workflow for Validating Inhibitor Specificity
Caption: A generalized experimental workflow for validating the specificity of a FOXM1 inhibitor.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms the direct binding of an inhibitor to FOXM1 in a cellular context based on ligand-induced thermal stabilization.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments).
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FOXM1 protein by Western blotting.
-
Quantify the band intensities and plot the normalized soluble fraction against temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP) to Assess FOXM1-DNA Binding
ChIP is used to determine if an inhibitor prevents FOXM1 from binding to the promoter regions of its target genes in vivo.
Protocol:
-
Cross-linking:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-FOXM1 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific FOXM1 target gene promoters by quantitative PCR (qPCR) or perform ChIP-sequencing (ChIP-seq) for genome-wide analysis. A reduction in the enrichment of target promoters in inhibitor-treated cells compared to control cells indicates that the inhibitor displaces FOXM1 from its DNA binding sites.
-
Conclusion
This guide provides a comparative overview of this compound and other FOXM1 inhibitors, highlighting their efficacy and specificity. While this compound demonstrates good specificity by not inhibiting the proteasome, newer compounds like NB-73 and NB-115 show high potency and selectivity in certain cancer models. The choice of inhibitor will depend on the specific research question and experimental context. The provided protocols offer a framework for researchers to validate the on-target effects and specificity of these and other novel FOXM1 inhibitors. Rigorous validation is crucial to ensure that the observed biological effects are indeed due to the inhibition of FOXM1 and not a result of off-target activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Forkhead Transcription Factor FOXM1 Controls Cell Cycle-Dependent Gene Expression through an Atypical Chromatin Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. NB compounds are potent and efficacious FOXM1 inhibitors in high-grade serous ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic Landscape of FOXM1 in Triple-Negative Breast Cancer and Aggressive Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The FOXM1 inhibitor RCM-1 decreases carcinogenesis and nuclear β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Specificity of FDI-6, a FOXM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the small molecule inhibitor FDI-6 with Forkhead Box (FOX) family proteins. This compound is a known inhibitor of FOXM1, a transcription factor implicated in the progression of various cancers.[1][2] Understanding the specificity of such inhibitors is crucial for their development as targeted therapeutic agents. This document summarizes available data on the selectivity of this compound, details the experimental protocols used to assess its activity, and illustrates the relevant biological pathways.
Executive Summary
This compound demonstrates a high degree of selectivity for FOXM1.[3] It functions by directly binding to the FOXM1 protein, which prevents it from engaging with its DNA targets and subsequently leads to the downregulation of FOXM1-regulated genes.[4][5][6] While direct quantitative comparisons of this compound's inhibitory activity against a broad panel of FOX family proteins are not extensively available in published literature, studies have qualitatively confirmed its specificity, noting that other homologous FOX proteins such as FOXA1, FOXA2, and FOXP2 are unaffected by the compound.[3]
Cross-Reactivity Data
The following table summarizes the available quantitative and qualitative data on the interaction of this compound with various FOX family proteins.
| Target Protein | IC50 (FOXM1-DNA Binding Inhibition) | Other Reported Effects | Reference |
| FOXM1 | 22.5 µM | Displaces FOXM1 from genomic targets; Downregulates FOXM1-activated genes. | [4][7] |
| FOXA1 | Data not available | Reported to be unaffected by this compound. | [3] |
| FOXA2 | Data not available | Reported to be unaffected by this compound. | [3] |
| FOXP2 | Data not available | Reported to be unaffected by this compound. | [3] |
Note: The lack of quantitative IC50 values for FOX proteins other than FOXM1 highlights a current gap in the publicly available data. The reported specificity is based on cellular assays monitoring the expression of genes regulated by these transcription factors.
Experimental Protocols
The specificity of this compound for FOXM1 has been primarily determined through cellular and genomic analyses. The following are detailed methodologies for key experiments cited in the literature.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This method is used to identify the genome-wide binding sites of a specific transcription factor and to assess how a compound like this compound affects this binding.
1. Cell Culture and Treatment:
-
MCF-7 breast cancer cells are cultured in appropriate media to approximately 70% confluency.[4]
-
Cells are treated with either this compound (at a specified concentration, e.g., 20-40 µM) or a DMSO vehicle control for a defined period (e.g., 6 hours).[4]
2. Cross-linking and Cell Harvesting:
-
The cells are washed with PBS, and proteins are cross-linked to DNA by adding 1% formaldehyde and incubating at room temperature for 10 minutes.[4]
-
The cross-linking reaction is quenched by the addition of glycine (2.5 M).[4]
-
Cells are harvested by scraping into cold PBS containing protease inhibitors and pelleted by centrifugation.[4]
3. Chromatin Preparation:
-
The cell pellet is lysed, and the nuclei are isolated.
-
The chromatin is sheared into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be verified by running a sample on an agarose gel.
4. Immunoprecipitation:
-
The sheared chromatin is pre-cleared with protein A/G agarose beads.
-
A specific antibody against FOXM1 is added to the chromatin solution and incubated overnight at 4°C with rotation. A negative control with a non-specific IgG antibody should be included.
-
Protein A/G beads are added to pull down the antibody-protein-DNA complexes.
5. Washing and Elution:
-
The beads are washed with a series of buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specifically bound proteins.
-
The chromatin is eluted from the beads.
6. Reverse Cross-linking and DNA Purification:
-
The cross-links are reversed by heating at 65°C in the presence of high salt concentration.
-
The sample is treated with RNase A and Proteinase K to remove RNA and protein.
-
The DNA is purified using a PCR purification kit or phenol-chloroform extraction.
7. Library Preparation and Sequencing:
-
The purified DNA is used to prepare a sequencing library.
-
The library is sequenced on a high-throughput sequencing platform.
8. Data Analysis:
-
The sequencing reads are aligned to a reference genome.
-
Peak calling algorithms are used to identify regions of the genome that are enriched for FOXM1 binding.
-
Differential binding analysis is performed to compare the FOXM1 binding sites in this compound-treated versus control cells.
RNA Sequencing (RNA-Seq)
This technique is employed to analyze the global transcriptional changes in a cell upon treatment with an inhibitor, providing evidence for the on-target effects of the compound.
1. Cell Culture and Treatment:
-
Similar to the ChIP-Seq protocol, cells (e.g., MCF-7) are cultured and treated with this compound or a vehicle control for various time points.
2. RNA Extraction:
-
Total RNA is extracted from the cells using a commercial kit.
-
The quality and quantity of the RNA are assessed using a spectrophotometer and a bioanalyzer.
3. Library Preparation:
-
An RNA-Seq library is prepared from the total RNA. This typically involves poly(A) selection for mRNA, fragmentation of the RNA, reverse transcription to cDNA, and ligation of sequencing adapters.
4. Sequencing:
-
The prepared libraries are sequenced on a high-throughput sequencing platform.
5. Data Analysis:
-
The raw sequencing reads are assessed for quality.
-
The reads are aligned to a reference genome or transcriptome.
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the controls.
-
Gene set enrichment analysis can be performed to determine if the differentially expressed genes are enriched in specific pathways, particularly those known to be regulated by FOXM1.
Visualizations
Experimental Workflow for Assessing this compound Specificity
Caption: Workflow for determining this compound specificity.
Simplified FOXM1 Signaling Pathway
Caption: Simplified FOXM1 signaling pathway and this compound's point of inhibition.
References
- 1. "Evaluation of FOXM1 inhibitor (this compound) as a potential therapeutic molec" by Aida J. Mohammed, Parvez Khan et al. [digitalcommons.unmc.edu]
- 2. Small-molecule inhibitors targeting FOXM1: Current challenges and future perspectives in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suppression of the FOXM1 transcriptional programme via novel small molecule inhibition. [diagenode.com]
- 7. axonmedchem.com [axonmedchem.com]
Head-to-head comparison of FDI-6 and siRNA-mediated FOXM1 knockdown
A Comprehensive Guide for Researchers and Drug Development Professionals
The Forkhead Box M1 (FOXM1) transcription factor is a well-established master regulator of the cell cycle, playing a critical role in cell proliferation, differentiation, and DNA damage repair.[1] Its aberrant overexpression is a hallmark of numerous human cancers, correlating with tumor progression, metastasis, and poor prognosis.[1][2] Consequently, FOXM1 has emerged as a promising therapeutic target for cancer treatment. This guide provides a detailed head-to-head comparison of two primary methods for inhibiting FOXM1 activity in a research setting: the small molecule inhibitor FDI-6 and siRNA-mediated gene knockdown.
Mechanism of Action
This compound is a small molecule inhibitor that directly binds to the DNA-binding domain (DBD) of the FOXM1 protein. This interaction prevents FOXM1 from engaging with its target gene promoters, thereby inhibiting the transcription of its downstream targets.
siRNA-mediated knockdown , on the other hand, targets the FOXM1 messenger RNA (mRNA). Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that, when introduced into a cell, guide the RNA-induced silencing complex (RISC) to cleave and degrade the complementary FOXM1 mRNA. This prevents the translation of the FOXM1 protein, leading to a reduction in its overall levels.
Performance Comparison: Quantitative Data
The following tables summarize quantitative data from various studies to facilitate a comparison of the efficacy of this compound and siRNA-mediated FOXM1 knockdown in different cancer cell lines.
Table 1: Inhibition of Cell Viability/Proliferation
| Method | Cell Line | Assay | Endpoint | Result |
| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | SRB | IC50 (72h) | 7.33 ± 0.77 µM[3] |
| Hs578T (Triple-Negative Breast Cancer) | SRB | IC50 (72h) | 6.09 ± 1.42 µM[3] | |
| HCT-116 (Colon Carcinoma) | CCK-8 | IC50 (22-70h) | 86.14 µM[4] | |
| HepG2 (Hepatocellular Carcinoma) | CCK-8 | IC50 (22-70h) | 70.5 µM[4] | |
| SK-OV-3 (Ovarian Cancer) | CCK-8 | IC50 (22-70h) | 51.36 µM[4] | |
| siRNA | MHCC-97H (Hepatocellular Carcinoma) | MTT | Proliferation Inhibition | Significant inhibition at 48h and 72h[5] |
| K562 (Chronic Myelogenous Leukemia) | Cell Counting | Proliferation Inhibition | ~50% at 48h, ~75% at 72h[6] |
Table 2: Induction of Apoptosis
| Method | Cell Line | Assay | Result |
| This compound | MDA-MB-231, Hs578T | Western Blot | Increased cleavage of PARP and Caspase-3[7] |
| siRNA | MDA-MB-231 | Annexin V/PI Staining | Significant increase in apoptotic cells[8] |
| 5-8F, HONE-1 (Nasopharyngeal Carcinoma) | Flow Cytometry | Higher apoptotic rate with cisplatin combination[9] | |
| C666-1 (Nasopharyngeal Carcinoma) | Annexin V/PI Staining | 25.17% apoptosis with 8 µM thiostrepton (another FOXM1 inhibitor) at 48h[10] | |
| RT4 (Bladder Cancer) | Annexin V-FITC/PI | Apoptosis increased from 10.47% to 23.62% |
Table 3: Effects on Cell Cycle
| Method | Cell Line | Assay | Result |
| This compound | BRCA-proficient TNBC cells | Flow Cytometry | Blocks cell cycle progression |
| siRNA | MHCC-97H | Flow Cytometry | Cell cycle arrest[5] |
| K562 | Flow Cytometry | No significant changes in cell cycle phases[6] | |
| 5-8F | Flow Cytometry | G0/G1 phase arrest[9] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
Caption: FOXM1 Signaling Pathway.
References
- 1. Role of FOXM1 in vascular smooth muscle cell survival and neointima formation following vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FOXM1: An emerging master regulator of DNA damage response and genotoxic agent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the master regulator FOXM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Suppression of the FOXM1 transcriptional program via novel small molecule inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of FoxM1 inhibits cell growth and migration and invasion in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Small Molecule Regulators of microRNAs Identified by High-Throughput Screen Coupled with High-Throughput Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of FDI-6's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer activity of FDI-6, a potent and specific inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, with other therapeutic alternatives. Experimental data from preclinical cancer models are presented to support the efficacy of this compound, particularly in the context of triple-negative breast cancer (TNBC). Detailed methodologies for key experiments are included to aid in the design and interpretation of related research.
Mechanism of Action: this compound and the FOXM1 Signaling Pathway
This compound is a small molecule inhibitor that directly targets the DNA-binding domain of FOXM1, a transcription factor frequently overexpressed in a wide range of human cancers and associated with poor prognosis.[1][2] By binding to FOXM1, this compound prevents its interaction with target DNA sequences, thereby inhibiting the transcription of genes crucial for cell cycle progression, proliferation, invasion, and metastasis.[2] The inhibition of FOXM1 by this compound leads to the downregulation of key oncogenic targets, including Cyclin B1, Snail, and Slug, ultimately resulting in suppressed cancer cell growth and induction of apoptosis.[3][4]
Below is a diagram illustrating the central role of FOXM1 in cancer cell signaling and the point of intervention for this compound.
Caption: Simplified FOXM1 signaling pathway and the inhibitory action of this compound.
Comparative In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models. This section compares the in vivo performance of this compound alone and in combination with other agents, as well as against another FOXM1 inhibitor.
This compound in Combination with Olaparib in Triple-Negative Breast Cancer
A study investigating the synergistic effect of this compound with the PARP inhibitor Olaparib in a BRCA-proficient TNBC xenograft model using BT-549 cells demonstrated a significant enhancement of anti-tumor activity.[5][6]
| Treatment Group | Dosage | Tumor Growth Inhibition (vs. Control) | Tumor Weight (vs. Control) | Reference |
| This compound | 60 mg/kg, i.p., daily | Significant | Significant Reduction | [5] |
| Olaparib | 60 mg/kg, i.p., daily | Significant | Significant Reduction | [5] |
| This compound + Olaparib | 30 mg/kg each, i.p., daily | Synergistic Inhibition | Synergistic Reduction | [5] |
This compound vs. Another FOXM1 Inhibitor: NB-73 in Triple-Negative Breast Cancer
NB-73 is another small molecule inhibitor of FOXM1. An in vivo study in a TNBC model using MDA-MB-231 cells provides a basis for comparing its efficacy with this compound, although a head-to-head in vivo comparison is not yet published.
| Compound | Dosage | Tumor Volume Reduction (vs. Vehicle) | Reference |
| NB-73 | 10 mg/kg, s.c. | Significant (p < 0.0001) | [1] |
Note: While direct in vivo comparative data for this compound and NB-73 is not available from the same study, the significant anti-tumor activity of both compounds in TNBC xenograft models highlights their potential as FOXM1-targeted therapies.
This compound in Combination with Doxorubicin (In Vitro Evidence)
While in vivo comparative data for an this compound and Doxorubicin combination is not yet available, in vitro studies have shown a synergistic effect in suppressing cell proliferation and inducing apoptosis in TNBC cell lines (MDA-MB-231 and Hs578T).[3][4][7] This suggests a promising avenue for future in vivo investigations.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are protocols for key experiments cited in the validation of this compound's anti-cancer activity.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of anti-cancer agents in a subcutaneous xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the expression and function of FOXM1 to sensitize BRCA-proficient triple-negative breast cancer cells to Olaparib by regulating cell cycle progression and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effects of this compound, a FOXM1 Inhibitor, on Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of FDI-6 in Animal Models: A Comparative Guide
The transcription factor Forkhead Box M1 (FOXM1) is a critical regulator of the cell cycle and is overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention. FDI-6 is a small molecule inhibitor that directly binds to FOXM1, preventing its interaction with DNA and leading to the downregulation of its target genes.[1] This guide provides a comparative analysis of the therapeutic window of this compound in animal models, juxtaposed with other known FOXM1 inhibitors, to aid researchers in drug development and preclinical study design.
Quantitative Comparison of FOXM1 Inhibitors
The following table summarizes the in vivo efficacy and toxicity data for this compound and its alternatives. It is important to note that the data are compiled from different studies, which may involve varied animal models, tumor types, and experimental conditions. Therefore, direct comparisons should be made with caution.
| Inhibitor | Animal Model | Tumor Type | Effective Dose | Maximum Tolerated Dose (MTD) / Toxicity Profile | Therapeutic Window Insight |
| This compound | BALB/c nude mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 60 mg/kg (i.p.) for 28 days significantly inhibited tumor growth. | Acute toxicity study in Swiss ICR mice showed no mortality up to 200 mg/kg (i.p.). Weight loss was observed in female mice at 200 mg/kg.[2] | An estimated therapeutic window exists, with a significant gap between the effective dose and a dose causing acute toxicity. Further studies on chronic toxicity are needed. |
| Thiostrepton | Athymic (BALB/c nu/nu) nude mice | Ewing's Sarcoma (A4573 xenograft) | 17 mg/kg (i.p.) inhibited tumor growth.[3] | A separate study in a sepsis model in mice reported an IV LD50 of 41 mg/kg.[4] In a zebrafish model, concentrations of 1-10 µM showed high survival, while 20 µM resulted in 72% survival.[2] | The therapeutic window appears narrower compared to this compound, with the effective dose being closer to toxic levels. Formulation (e.g., micelle encapsulation) may improve tolerability.[5][6] |
| Siomycin A | Balb/c nude mice | Meningioma (IOMM-LEE cells) | 1 µM pre-treated cells injected subcutaneously decreased tumor growth.[7] | Specific in vivo MTD not identified in the reviewed literature. In vitro studies show IC50 values in the low micromolar range for various cancer cell lines.[7][8] | The therapeutic window in vivo is not well-defined from the available data due to the indirect administration method in the reported study. |
| RCM-1 | Mouse models | Rhabdomyosarcoma, Melanoma, Lung Adenocarcinoma | Not explicitly quantified in mg/kg, but demonstrated effective tumor growth inhibition.[9][10] | Described as "non-toxic in pre-clinical mouse models" in the context of combination therapy with vincristine, with no toxicity indicated by liver metabolic panels.[11][12] | Appears to have a favorable therapeutic window, though a formal MTD study would be required for confirmation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Assay
This protocol outlines a general procedure for assessing the efficacy of a compound in a xenograft mouse model.
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., MDA-MB-231) are cultured in appropriate media until they reach 80-90% confluency.
-
Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel mixture).
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1][13]
-
-
Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored regularly (e.g., twice weekly) by measuring the length and width of the tumor with calipers.
-
Tumor volume is calculated using the formula: (length x width^2) / 2.[1][14]
-
When tumors reach a predetermined size (e.g., 100 mm^3), mice are randomly assigned to control and treatment groups.[2]
-
-
Drug Administration:
-
The test compound (e.g., this compound) is formulated in an appropriate vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).
-
The compound is administered to the treatment group at the specified dose and schedule (e.g., 60 mg/kg, intraperitoneally, daily for 28 days).[2]
-
The control group receives the vehicle only.
-
-
Data Collection and Analysis:
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.
-
Acute Toxicity Study
This protocol provides a framework for determining the maximum tolerated dose of a compound.
-
Animal Model and Grouping:
-
Healthy mice (e.g., Swiss ICR mice) of both sexes are used.
-
Animals are randomly divided into control and several dose groups.[2]
-
-
Compound Administration:
-
The test compound is administered as a single dose via the intended clinical route (e.g., intraperitoneal injection).
-
Dose levels are escalated in subsequent groups to identify a dose that produces signs of toxicity.
-
-
Observation and Data Collection:
Visualizing Pathways and Processes
To better understand the context of this compound's mechanism and the experimental approaches to its evaluation, the following diagrams are provided.
FOXM1 Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow for Assessing the Therapeutic Window.
Logical Framework for Comparing this compound with Alternatives.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiostrepton: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiostrepton-Nanomedicine, a TLR9 Inhibitor, Attenuates Sepsis-Induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Micelle-encapsulated thiostrepton as an effective nanomedicine for inhibiting tumor growth and for suppressing FOXM1 in human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects and mechanism of siomycin A on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The FOXM1 Inhibitor RCM-1 Decreases Carcinogenesis and Nuclear β-Catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 [frontiersin.org]
- 12. Improving anti-tumor efficacy of low-dose Vincristine in rhabdomyosarcoma via the combination therapy with FOXM1 inhibitor RCM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
FDI-6: A Comparative Analysis of its Impact on Diverse Cancer Subtypes
For Immediate Release
FDI-6, a small molecule inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, has emerged as a promising therapeutic agent in preclinical cancer research. This guide provides a comprehensive comparative analysis of this compound's efficacy across various cancer subtypes, offering researchers, scientists, and drug development professionals a critical overview of its performance, supported by experimental data and detailed protocols.
Mechanism of Action
This compound functions by directly binding to the DNA-binding domain of FOXM1, a transcription factor frequently overexpressed in a majority of human cancers.[1] This interaction prevents FOXM1 from binding to its target DNA sequences, thereby inhibiting the transcription of genes essential for cell cycle progression, proliferation, invasion, and metastasis.[1][2]
Comparative Efficacy of this compound Across Cancer Subtypes
The cytotoxic and anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Cancer Subtype | Cell Line | IC50 (µM) | Assay |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 7.33 ± 0.77 | SRB |
| Triple-Negative Breast Cancer (TNBC) | Hs578T | 6.09 ± 1.42 | SRB |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | 10.8 (at 24h) | MTT |
| Estrogen Receptor-Positive Breast Cancer | MCF-7 | ~22.5 | Not specified |
| Ovarian Cancer | PEO-1 | 18.1 | Cell Viability Assay |
| Small Cell Lung Cancer (SCLC) | SBC3, SBC5, H1688 | Not specified | Functional Assays |
| Laryngeal Carcinoma | Hep-2 | Not specified | Not specified |
Note: IC50 values can vary depending on the assay method and experimental conditions.
Performance Comparison with an Alternative FOXM1 Inhibitor
This compound has been compared with other FOXM1 inhibitors, such as Foxm1-IN-1. While both are designed to inhibit FOXM1's transcriptional activity, this compound has a more established profile with a greater body of supporting experimental data in breast cancer.[3]
| Feature | This compound | Foxm1-IN-1 |
| Mechanism of Action | Directly binds to the DNA-binding domain of FOXM1, preventing DNA binding.[1] | Hinders cell growth and reduces protein levels of FOXM1 and its downstream targets.[3] |
| Reported IC50 in Breast Cancer | 6.09 - 7.33 µM (TNBC) | 2.65 µM (Cell line not specified in available data) |
| Downstream Targets Affected | Cyclin B1, Snail, Slug, PLK1, CDC25B[3][4][5] | PLK1, CDC25B[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Sulforhodamine B (SRB) Assay for Cell Viability
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the experiment. Incubate for 24 hours to allow for cell attachment.[6]
-
Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired duration (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[6]
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.[6]
-
SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[6]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.[6]
-
Solubilization: Add 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.[6]
Wound Healing (Scratch) Assay for Cell Migration
This method assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of closure.[7]
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Sterile pipette tip (p200)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in plates and grow until they form a confluent monolayer.[8]
-
Wound Creation: Create a straight scratch in the monolayer using a sterile pipette tip.[8]
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.[8]
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration.
Transwell Invasion Assay
This assay evaluates the invasive potential of cancer cells by their ability to migrate through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane
-
24-well plates
-
Cancer cell lines
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Basement membrane extract (e.g., Matrigel)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Chamber Preparation: Rehydrate Transwell inserts and coat the upper surface of the membrane with a basement membrane extract.[3]
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert. Add this compound or a vehicle control to the upper chamber.[3]
-
Chemoattraction: Add complete medium containing a chemoattractant to the lower chamber.[3]
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).[3]
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[9]
-
Fixing and Staining: Fix and stain the invading cells on the lower surface of the membrane.[9]
-
Quantification: Count the number of stained, invaded cells in several microscopic fields.[10]
Visualizing the Impact of this compound
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.
References
- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. corning.com [corning.com]
Safety Operating Guide
Navigating the Disposal of FDI-6: A Guide to Safe and Compliant Practices
For researchers and scientists working with the FOXM1 inhibitor, FDI-6, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with official disposal procedures for this compound is not publicly available, established best practices for the handling of research-grade chemical compounds provide a clear framework for its safe management. This guide offers essential, step-by-step instructions to navigate the disposal process, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Key Compound Information
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's properties and for accurate waste identification.
| Property | Value | Source |
| CAS Number | 313380-27-7 | [1] |
| Molecular Formula | C₁₉H₁₁F₄N₃OS₂ | [2] |
| Molecular Weight | 437.43 g/mol | [2] |
| Solubility in DMSO | 87 mg/mL (198.88 mM) | [3] |
| GI₅₀ in MDA-MB-231 cells | 21.8 µM | [1] |
| GI₅₀ in PEO-1 cells | 18.1 µM | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound and materials contaminated with it. This process is based on general principles of hazardous waste management and should be adapted to comply with the specific guidelines of your institution's Environmental Health and Safety (EHS) department.[4]
1. Waste Identification and Segregation:
-
Identify all this compound waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated labware: vials, pipette tips, syringes, gloves, and bench paper.
-
-
Segregate this compound waste from other laboratory waste. [5] All items that have come into contact with this compound should be considered chemical waste. Do not mix with regular trash or other waste streams unless explicitly permitted by your EHS department.
2. Containment and Labeling:
-
Use appropriate waste containers. Solid waste should be collected in a designated, sealable container. Liquid waste should be collected in a compatible, leak-proof container. For example, since this compound is often dissolved in DMSO, a chemically resistant container is necessary.
-
Clearly label all waste containers. The label should include:
-
The full chemical name: "this compound".
-
The primary solvent (e.g., "in DMSO").
-
The words "Hazardous Waste".
-
The name of the Principal Investigator and the laboratory location.
-
An approximate concentration and volume of the waste.
-
3. Storage:
-
Store waste in a designated and secure area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Adhere to institutional limits for the volume of waste that can be accumulated and the duration of storage.[4]
4. Disposal Request and Pickup:
-
Contact your institution's EHS department to arrange for a hazardous waste pickup.[4]
-
Provide all necessary documentation as required by your EHS department. This may include a chemical waste disposal form.
5. Record Keeping:
-
Maintain a log of all this compound waste generated and disposed of. This documentation is crucial for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Handling Guide for FDI-6, a FOXM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Personal Protective Equipment, Operational Protocols, and Disposal Plans for the Forkhead Box M1 (FOXM1) Inhibitor, FDI-6.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent small molecule inhibitor of the FOXM1 transcription factor. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental impact. This guide is intended to be a primary resource for laboratory safety and chemical handling best practices.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available in its entirety, based on its nature as a potent, biologically active small molecule inhibitor, the following personal protective equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect from splashes. |
| Hand Protection | Nitrile Gloves | Chemically resistant gloves are required to prevent skin contact. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols. |
| Foot Protection | Closed-toe Shoes | Required to protect feet from potential spills. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid Inhalation, Ingestion, and Skin Contact: Handle this compound exclusively in a well-ventilated fume hood.
-
Weighing: When weighing the solid compound, use an analytical balance within the fume hood.
-
Solution Preparation: this compound is often dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
Storage:
-
Solid this compound: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
This compound Solutions: Store stock solutions in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage to prevent degradation.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including experimental media and the initial rinses of contaminated glassware, must be collected in a separate, labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the approximate concentration.
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to neutralize or dispose of the chemical waste through conventional trash or sewer systems.
Experimental Protocols
This compound is a valuable tool in cancer research due to its ability to inhibit the pro-proliferative and pro-survival functions of the FOXM1 transcription factor.[1][2]
In Vitro Cell Viability Assay
This protocol outlines a typical experiment to assess the effect of this compound on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., breast cancer cell line MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare a series of dilutions of this compound in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.1%).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the MTT or SRB assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound that inhibits cell growth by 50%.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genomic regions where FOXM1 binds, and how this is affected by this compound treatment.[2]
-
Cell Treatment: Treat cancer cells (e.g., MCF-7) with either this compound or a vehicle control (DMSO) for a specified time (e.g., 6 hours).[2]
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[2]
-
Cell Lysis and Chromatin Shearing: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin. Shear the chromatin into smaller fragments (typically 200-500 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to FOXM1 overnight. The antibody will bind to the FOXM1 protein, which is cross-linked to the DNA.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-FOXM1-DNA complexes.
-
Washes: Wash the beads several times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Analyze the sequencing data to identify genomic regions enriched for FOXM1 binding and compare the binding patterns between this compound treated and control cells.
This compound Mechanism of Action and the FOXM1 Signaling Pathway
This compound is a small molecule inhibitor that directly binds to the FOXM1 protein.[1] This binding event prevents FOXM1 from associating with its target DNA sequences in the genome, thereby inhibiting the transcription of genes that are critical for cell cycle progression, proliferation, and DNA repair.[1][2]
The FOXM1 transcription factor is a key downstream effector of several oncogenic signaling pathways, including the Ras/MAPK and PI3K/AKT pathways. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
